molecular formula C27H38N6O9S B1587369 Meosuc-aapm-pna CAS No. 70967-91-8

Meosuc-aapm-pna

Cat. No.: B1587369
CAS No.: 70967-91-8
M. Wt: 622.7 g/mol
InChI Key: LUUQUDLEABXXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meosuc-aapm-pna is a useful research compound. Its molecular formula is C27H38N6O9S and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQUDLEABXXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404147
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70967-91-8
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MeOSuc-AAPV-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is primarily utilized in biochemical assays to measure the enzymatic activity of two key serine proteases involved in the human immune response: human neutrophil elastase (HNE) and proteinase 3 (PR3).[1][2][3] This technical guide provides a comprehensive overview of MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.

Chemical and Physical Properties

MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromophore. The cleavage of the amide bond between the valine residue and the pNA group by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

PropertyValue
Chemical Formula C₂₇H₃₈N₆O₉
Molecular Weight 590.6 g/mol
CAS Number 70967-90-7
Appearance Lyophilized powder
Solubility Soluble in DMSO (>20 mM) and methanol (1 mg/mL)[1]
Storage Store at -20°C for long-term stability

Mechanism of Action

The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation is directly proportional to the enzyme's activity.

Enzymatic Specificity

MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of HNE and PR3 in complex biological samples.[1][2]

Data Presentation: Quantitative Kinetic Parameters

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Neutrophil Elastase 0.15218.24120,000

Note: The kcat value was calculated from the provided kcat/Km and Km values.

Experimental Protocols

I. Neutrophil Elastase or Proteinase 3 Activity Assay

This protocol outlines a general procedure for measuring the activity of purified HNE or PR3 using MeOSuc-AAPV-pNA.

Materials:

  • Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20

  • DMSO (for dissolving the substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

  • Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • Add 25 µL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to initiate the reaction. The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the Km. For a single point assay, a concentration of 200 µM is commonly used.

  • Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute (ΔA/min) to the concentration of p-nitroanilide produced per minute using the Beer-Lambert law (ε of pNA at 405 nm = 8,800 M⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

II. Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of HNE or PR3.

Materials:

  • All materials from the activity assay protocol.

  • Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 15 µL of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction. The final substrate concentration should be close to the Km value for competitive inhibitor studies.

    • Immediately measure the absorbance at 405 nm as described in the activity assay protocol.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the vehicle control.

    • For inhibitor characterization, plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) or IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for an Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Dispense_Enzyme Dispense Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Inhibitor or Vehicle (Control) Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with MeOSuc-AAPV-pNA Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm over Time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition and IC₅₀/Ki Calculate_Velocity->Determine_Inhibition

Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.

Reaction Mechanism

Reaction_Mechanism Substrate MeOSuc-AAPV-pNA (Colorless) Enzyme Neutrophil Elastase or Proteinase 3 Substrate->Enzyme Binding Product1 MeOSuc-AAPV Enzyme->Product1 Hydrolysis Product2 p-Nitroanilide (pNA) (Yellow) Enzyme->Product2 Release

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.

References

MeOSuc-AAPV-pNA: A Technical Guide for Neutrophil Elastase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) for the detection of human neutrophil elastase (HNE) activity. This document details the substrate's properties, provides a standardized experimental protocol for its use, presents key quantitative data, and illustrates the relevant biological pathways.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific synthetic peptide substrate designed for the kinetic measurement of neutrophil elastase activity.[1][2][3][4] Structurally, it consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that mimics the cleavage site of natural substrates of HNE, coupled to a p-nitroanilide (pNA) chromophore.[3][5] The methoxysuccinyl group at the N-terminus enhances the substrate's affinity for the enzyme.[5]

Upon enzymatic cleavage by neutrophil elastase at the carboxyl side of the valine residue, the colorless substrate releases the yellow-colored p-nitroanilide. The rate of pNA release, which can be continuously monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[2][4][6] This substrate is a valuable tool for in vitro assays using purified enzyme, as well as for measuring elastase activity in biological fluids and cell culture supernatants.[2] It is recognized for its high sensitivity and specificity for neutrophil elastase and proteinase 3 (PR3), with no significant hydrolysis by other proteases such as cathepsin G or chymotrypsin.[2][4]

Quantitative Data

The following tables summarize the key physical, chemical, and kinetic parameters of MeOSuc-AAPV-pNA.

Table 1: Physicochemical Properties of MeOSuc-AAPV-pNA

PropertyValueReference(s)
Alternate Name N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide[3]
CAS Number 70967-90-7[3]
Molecular Formula C₂₇H₃₈N₆O₉[3]
Molecular Weight 590.63 g/mol [3]
Purity ≥98%[2][3]
Solubility Soluble in DMSO (>20 mM) and methanol (1 mg/mL)[2]
Storage -20°C[2]

Table 2: Kinetic Parameters for Human Neutrophil Elastase with MeOSuc-AAPV-pNA

ParameterValueConditionsReference(s)
Kcat/Km 120,000 M⁻¹s⁻¹-[6]
Km 0.152 mM-[7]
kcat 3.3 s⁻¹-[7]

Experimental Protocols

This section provides a detailed methodology for a standard human neutrophil elastase activity assay using MeOSuc-AAPV-pNA.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Inhibitor (optional, for control experiments): e.g., Sivelestat

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

Preparation of Solutions
  • HNE Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer.

  • Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Substrate Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. A typical final concentration is 100-200 µM.

  • Inhibitor Stock Solution (Optional): Prepare a stock solution of the desired inhibitor in DMSO.

Assay Procedure
  • Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.

  • Enzyme Addition: Add 25 µL of the diluted HNE solution to the appropriate wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Inhibitor Addition (Optional): If testing for inhibition, add 25 µL of the inhibitor solution to the appropriate wells. For control wells, add 25 µL of the vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor solution).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact.

  • Initiate Reaction: Add 100 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.

  • Data Analysis: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min). The elastase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroanilide (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).

Visualizations

The following diagrams illustrate the enzymatic reaction and a key signaling pathway involving neutrophil elastase.

Enzymatic_Reaction sub MeOSuc-AAPV-pNA (Colorless) enz Neutrophil Elastase sub->enz prod1 MeOSuc-AAPV enz->prod1 Cleavage prod2 p-Nitroanilide (Yellow) enz->prod2

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by neutrophil elastase.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC DUOX1 Dual Oxidase 1 (Duox1) PKC->DUOX1 ROS Reactive Oxygen Species (ROS) DUOX1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling pathway of NE-induced MUC1 transcription.[8][9]

Conclusion

MeOSuc-AAPV-pNA is a robust and reliable tool for the quantitative determination of neutrophil elastase activity. Its high sensitivity and specificity make it suitable for a wide range of research applications, from basic enzymology to the screening of potential inhibitors in drug discovery programs. The standardized protocol provided in this guide, along with the supporting quantitative data and pathway diagrams, offers a solid foundation for researchers to effectively utilize this substrate in their studies of neutrophil elastase and its role in health and disease.

References

Understanding proteinase 3 function in disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Proteinase 3 in Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a critical dual role in human physiology and pathology. While it contributes to host defense through the proteolytic generation of antimicrobial peptides, it is more notoriously known as the primary autoantigen in ANCA-Associated Vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA).[1][2] In this disease, the production of anti-neutrophil cytoplasmic antibodies (ANCA) against PR3 (PR3-ANCA) triggers a devastating autoimmune response. These autoantibodies bind to PR3 expressed on the surface of neutrophils, causing aberrant activation, degranulation, and the formation of neutrophil extracellular traps (NETs), which collectively inflict severe damage upon small blood vessel walls.[3][4] Beyond this direct pathogenic role, PR3 itself acts as a potent pro-inflammatory mediator, influencing cytokine networks, interfering with the clearance of apoptotic cells, and driving the granulomatous inflammation characteristic of GPA.[5][6] This guide provides a comprehensive overview of PR3's function in disease, detailing its enzymatic properties, the signaling pathways it modulates, key quantitative data, and the experimental protocols used to study its activity and expression.

Physiological and Pathological Roles of Proteinase 3

Human proteinase 3 (hPR3) is a 29 kDa enzyme encoded by the PRTN3 gene on chromosome 19.[1][2] Its primary physiological function is thought to be the degradation of extracellular proteins and the generation of antimicrobial peptides at sites of inflammation.[7] However, its inappropriate expression and the subsequent autoimmune response are central to the pathogenesis of GPA.

In GPA, PR3 becomes the target of IgG autoantibodies, known as PR3-ANCA.[8] Patients with PR3-ANCA often experience more severe symptoms, a higher likelihood of relapse, and greater resistance to therapy compared to those with ANCA targeting other antigens like myeloperoxidase (MPO).[1][8] The level of PR3 expression on the membrane of resting neutrophils (mPR3) is a significant pathogenic factor; a higher percentage of mPR3-positive neutrophils is observed in GPA patients and is correlated with an increased risk of disease relapse.[5][9][10]

Pathogenic Signaling Pathways Involving Proteinase 3

PR3's role in disease extends beyond simply being an antibody target. It actively participates in and modulates several key signaling pathways that perpetuate inflammation and tissue damage.

PR3-ANCA-Mediated Neutrophil Activation

The canonical pathogenic mechanism in PR3-AAV involves the binding of PR3-ANCA to neutrophils. For this to occur, neutrophils must first be "primed" by inflammatory cytokines like TNF-α, which causes the translocation of PR3 from intracellular granules to the cell surface. The PR3-ANCA then cross-links membrane-bound PR3 (via its Fab fragment) and Fc gamma receptors (FcγR) on the neutrophil surface, leading to potent cell activation.[3] This results in a respiratory burst, the release of reactive oxygen species (ROS), lytic enzymes, and the formation of NETs, all of which cause direct endothelial injury and vasculitis.[4]

G cluster_priming Priming Phase cluster_activation Activation Phase TNFa Inflammatory Cytokines (e.g., TNF-α) Neutrophil_rest Resting Neutrophil TNFa->Neutrophil_rest Primes Neutrophil_primed Primed Neutrophil Neutrophil_rest->Neutrophil_primed Becomes PR3_granule PR3 in Granules Neutrophil_rest->PR3_granule mPR3 Membrane PR3 (mPR3) Expression Neutrophil_primed->mPR3 Activation Neutrophil Activation mPR3->Activation ANCA PR3-ANCA ANCA->mPR3 Binds (Fab) FcR Fcγ Receptor ANCA->FcR Binds (Fc) FcR->Activation Damage ROS, Lytic Enzymes, NETs Activation->Damage Endothelium Endothelial Damage & Vasculitis Damage->Endothelium

Caption: PR3-ANCA mediated activation of neutrophils leading to vascular damage.
PR3 as a Pro-inflammatory "Danger Signal"

Even in the absence of ANCA, PR3 can drive inflammation. When expressed on the surface of apoptotic neutrophils, PR3 can impair their clearance by macrophages (a process called efferocytosis).[5][11] This disruption of immune silencing creates a pro-inflammatory microenvironment. PR3 on apoptotic cells can interact with macrophages via the IL-1R1/MyD88 signaling pathway, stimulating the production of inflammatory chemokines and perpetuating inflammation.[5][12] Furthermore, PR3 can function as an endogenous "danger" signal by activating Protease-Activated Receptor-2 (PAR-2) on dendritic cells, triggering their maturation and promoting a Th1-type immune response.[13]

G cluster_apoptosis Apoptotic Clearance Disruption cluster_signaling Pro-inflammatory Signaling cluster_dc Dendritic Cell Activation ApoNeutrophil Apoptotic Neutrophil mPR3 Membrane PR3 (mPR3) ApoNeutrophil->mPR3 Expresses Macrophage Macrophage mPR3->Macrophage Interacts with Efferocytosis Impaired Efferocytosis (Phagocytosis) Macrophage->Efferocytosis Leads to IL1R IL-1R1 / MyD88 Pathway Efferocytosis->IL1R Activates Chemokines Inflammatory Chemokines & Cytokines IL1R->Chemokines Inflammation Perpetuated Inflammation Chemokines->Inflammation PR3_soluble Soluble PR3 PAR2 PAR-2 PR3_soluble->PAR2 Activates DC Dendritic Cell (DC) DC->PAR2 DC_maturation DC Maturation PAR2->DC_maturation Th1 Th1 Response DC_maturation->Th1 Promotes

Caption: PR3 acts as a danger signal, disrupting apoptosis and activating immune cells.
Role in Granuloma Formation

Granulomatous inflammation is a hallmark of GPA, distinguishing it from other forms of AAV.[6][14] Recent studies have shown that PR3 directly promotes the formation of multinucleated giant cells (MGCs), which are central to granulomas.[6] This process is dependent on the interaction of PR3 with monocyte Mac-1 and PAR-2 receptors, leading to the production of Interleukin-6 (IL-6) and subsequent activation of the STAT3 signaling pathway.[6][14] This provides a direct mechanistic link between the specific autoantigen (PR3) and the characteristic pathology (granulomas) of GPA.

G PR3 Proteinase 3 (PR3) Monocyte Monocyte PR3->Monocyte Stimulates Receptors MAC-1 & PAR-2 Receptors Monocyte->Receptors IL6 IL-6 Production Monocyte->IL6 Induces STAT3 STAT3 Signaling Pathway IL6->STAT3 Activates MGC Multinucleated Giant Cell (MGC) Formation STAT3->MGC Granuloma Granuloma MGC->Granuloma Forms Core of TCells T Cells TCells->Granuloma Surround MGC

Caption: Signaling pathway for PR3-induced granuloma formation in GPA.

Quantitative Data Presentation

Quantitative analysis of PR3 expression, activity, and antibody titers is crucial for diagnosis, monitoring, and research in AAV.

Table 1: PR3-ANCA Prevalence and Clinical Associations

Disease PR3-ANCA Prevalence Associated ANCA Pattern (IIF) Key Clinical Features
Granulomatosis with Polyangiitis (GPA) ~80-90% of active, generalized cases[3][8] Cytoplasmic (c-ANCA)[15] Upper airway involvement, granulomatous lesions, high relapse rate[8]
Microscopic Polyangiitis (MPA) ~35%[8] Cytoplasmic (c-ANCA) Renopulmonary involvement[8]

| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | Less common | Cytoplasmic (c-ANCA) | - |

Table 2: Membrane PR3 (mPR3) Expression in Health and Disease

Cohort Parameter Value Significance
Healthy Volunteers % of PR3-high neutrophils 55 ± 20%[16] Baseline expression varies among individuals.
Patients with Inflammatory Disease % of PR3-high neutrophils 72 ± 19%[16] Significantly higher than healthy controls (P < 0.0001).[16]
PR3-ANCA Positive AAV Patients % of mPR3+/CD177+ neutrophils 71.2%[17] Significantly higher than healthy donors (58.4%, P = 0.0044).[17]

| GPA Patients in Remission | mPR3 expression level | Elevated level | Associated with increased risk for relapse (P = 0.021).[10] |

Table 3: Enzymatic Activity of Proteinase 3

Substrate Kinetic Parameter Value Notes
Boc-Ala-Ala-Nva-SBzl kcat/Km 1.0 x 10⁶ M⁻¹s⁻¹[18] A highly specific thioester substrate.
(Abz)-VADnorVADRQ-(EDDnp) - - A specific FRET substrate used for measuring mPR3 activity.[19]

| Elastin | - | - | A key physiological substrate; degradation is inhibited by c-ANCA IgG.[18] |

Key Experimental Protocols

Investigating the role of PR3 requires specific and sensitive methodologies to detect autoantibodies, measure enzymatic activity, and quantify protein expression.

ANCA Detection: IIF and Immunoassays

The standard diagnostic approach for AAV involves a two-step process: an initial screen by indirect immunofluorescence (IIF) followed by an antigen-specific immunoassay like ELISA.[15][20]

Protocol 1: Indirect Immunofluorescence (IIF)

  • Substrate Preparation: Human neutrophils are isolated, fixed on a glass slide using ethanol. Ethanol fixation causes charged granular contents, like MPO, to redistribute around the nucleus, while PR3 remains in the cytoplasm.[15][21]

  • Serum Incubation: Patient serum, diluted (e.g., 1:4 and 1:8), is incubated on the slide.[21] If ANCA are present, they will bind to the neutrophil antigens.

  • Secondary Antibody: A fluorescein-labeled anti-human IgG antibody is added, which binds to any patient ANCA attached to the neutrophils.[21]

  • Microscopy: The slide is viewed under a fluorescence microscope.

    • c-ANCA (cytoplasmic): A diffuse, granular staining throughout the cytoplasm, characteristic of PR3-ANCA.[21]

    • p-ANCA (perinuclear): Staining concentrated around the nucleus, characteristic of MPO-ANCA.[21]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Antigen Coating: A microtiter plate is coated with highly purified human PR3.

  • Serum Incubation: Diluted patient serum is added to the wells. PR3-ANCA, if present, binds to the coated antigen.

  • Enzyme-Conjugated Secondary Antibody: An enzyme-linked (e.g., horseradish peroxidase) anti-human IgG is added.

  • Substrate Addition: A chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate, producing a color change.

  • Detection: The absorbance of the color is measured with a spectrophotometer. The intensity is proportional to the amount of PR3-ANCA in the sample.

G cluster_iif Protocol 1: Indirect Immunofluorescence (IIF) cluster_elisa Protocol 2: Antigen-Specific ELISA iif1 1. Incubate Patient Serum with Ethanol-Fixed Neutrophils iif2 2. Add Fluorescent Anti-Human IgG iif1->iif2 iif3 3. Visualize Staining Pattern (c-ANCA or p-ANCA) iif2->iif3 result Diagnostic Result iif3->result elisa1 1. Coat Plate with Purified PR3 Antigen elisa2 2. Add Patient Serum elisa1->elisa2 elisa3 3. Add Enzyme-Linked Anti-Human IgG elisa2->elisa3 elisa4 4. Add Substrate & Measure Colorimetric Signal elisa3->elisa4 elisa4->result start Patient Serum Sample start->iif1 start->elisa1

Caption: Standard workflow for the detection of anti-neutrophil cytoplasmic antibodies (ANCA).
PR3 Enzymatic Activity Assay

Measuring PR3's proteolytic activity is essential for inhibitor screening and functional studies. Assays often use a specific fluorogenic substrate.

Protocol 3: FRET-Based Activity Assay This protocol is adapted from methodologies used to measure mPR3 activity.[19]

  • Enzyme Source: Use either purified PR3 or intact neutrophils (for mPR3 activity). For neutrophil studies, use a concentration of ~300,000 cells per 150 µL.[19]

  • Reaction Buffer: Prepare a suitable buffer, such as PBS with EGTA.[19]

  • Inhibitor Incubation (Optional): To test inhibitors, pre-incubate the enzyme source with varying concentrations of the inhibitor compound for 30 minutes at room temperature.[22]

  • Substrate Addition: Initiate the reaction by adding a specific FRET (Förster Resonance Energy Transfer) peptide substrate, such as (Abz)-VADnorVADRQ-(EDDnp), to a final concentration of 5-15 µM.[19][22]

  • Fluorescence Monitoring: Continuously measure the increase in fluorescence using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).[22] Cleavage of the FRET peptide separates the quencher (EDDnp) from the fluorophore (Abz), resulting in an increased signal.

  • Data Analysis: Calculate the rate of hydrolysis. For inhibitor studies, fit the data using nonlinear regression to determine IC₅₀ values.[22]

Quantification of Membrane PR3 (mPR3) by Flow Cytometry

Flow cytometry is the gold standard for quantifying the percentage of neutrophils that express PR3 on their surface and the relative amount of expression.

Protocol 4: Flow Cytometry for mPR3

  • Sample Collection: Collect whole blood in heparinized tubes.

  • Cell Staining: Incubate a specific volume of whole blood with a fluorescently-labeled monoclonal anti-PR3 antibody.

  • Red Blood Cell Lysis: After incubation, lyse the red blood cells using a commercial lysing solution.

  • Washing: Wash the remaining leukocytes with buffer (e.g., PBS) and centrifuge to pellet the cells.

  • Acquisition: Resuspend the cells in buffer and analyze on a flow cytometer equipped with an appropriate laser (e.g., 488 nm argon laser).[19]

  • Gating and Analysis:

    • Gate on the neutrophil population based on their characteristic forward and side scatter properties.

    • Within the neutrophil gate, quantify the percentage of cells positive for the anti-PR3 antibody fluorescence (%mPR3+) and the mean fluorescence intensity (MFI), which reflects the level of mPR3 expression.

Conclusion and Future Directions

Proteinase 3 is far more than a passive autoantigen; it is an active participant in the inflammatory cascade that defines GPA and other vasculitides. Its ability to trigger neutrophil activation via ANCA, disrupt the resolution of inflammation, and drive granuloma formation places it at a central nexus of the disease process. The quantitative relationship between mPR3 expression levels and the risk of relapse underscores its clinical significance.[10]

For drug development professionals, PR3 presents a compelling therapeutic target. Strategies could include the development of specific PR3 enzymatic inhibitors, agents that block the interaction between PR3-ANCA and neutrophils, or therapies aimed at modulating the downstream signaling pathways (e.g., IL-6/STAT3) that PR3 activates. A deeper understanding of the mechanisms that control PR3 expression and externalization may also unveil novel therapeutic avenues to treat and manage these severe autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols: MeOSuc-AAPV-pNA for Neutrophil Elastase Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate for assaying the activity of human and mouse neutrophil elastase (NE) and proteinase 3 (PR3).

Introduction

MeOSuc-AAPV-pNA is a highly sensitive and specific peptide substrate for neutrophil elastase and proteinase 3.[1][2][3] Upon enzymatic cleavage by these proteases, p-nitroanilide (pNA) is released, which can be quantified by measuring the absorbance at 405-410 nm.[1][4] This substrate is not significantly hydrolyzed by cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.[1][3] These characteristics make MeOSuc-AAPV-pNA an invaluable tool for studying inflammatory processes and for the screening of potential neutrophil elastase inhibitors in drug discovery.[5][6]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of MeOSuc-AAPV-pNA is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 70967-90-7[7]
Molecular Formula C₂₇H₃₈N₆O₉[7][8]
Molecular Weight 590.6 g/mol [8][9]
Purity ≥98%[7][8]
Solubility in DMSO >20 mM or 30 mg/mL[8][9]
Solubility in Methanol 1 mg/mL
Solubility in DMF 30 mg/mL[8][9]
Solubility in Ethanol 5 mg/mL[8][9]
Solubility in PBS (pH 7.2) Slightly soluble[8][9]
λmax 210, 224, 315 nm[8][9]

Solution Preparation and Storage

Proper preparation and storage of MeOSuc-AAPV-pNA solutions are critical for obtaining reproducible experimental results.

Materials
  • MeOSuc-AAPV-pNA powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

  • Sterile, nuclease-free microtubes

Protocol for Preparation of Stock Solution (10 mM)
  • Equilibrate the MeOSuc-AAPV-pNA powder to room temperature before opening the vial to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-pNA powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.91 mg of MeOSuc-AAPV-pNA in 1 mL of DMSO.

  • Vortex the solution until the substrate is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microtubes to avoid repeated freeze-thaw cycles.

Storage and Stability

The stability of MeOSuc-AAPV-pNA is crucial for the reliability of the assay. The following storage conditions are recommended.

Storage ConditionPowderStock Solution in DMSOReference(s)
-20°C ≥ 4 yearsUp to 1 month[9][10][11]
-80°C Not specifiedUp to 6 months[10][11]

Note: For optimal performance, it is recommended to use freshly prepared dilutions from the stock solution for each experiment. Avoid storing diluted working solutions.

Experimental Protocols

The following are detailed protocols for a neutrophil elastase activity assay and an inhibitor screening assay using MeOSuc-AAPV-pNA.

Neutrophil Elastase Activity Assay

This protocol is designed for a 96-well plate format, but can be scaled as needed.

  • MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)

  • Human Neutrophil Elastase (HNE)

  • Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

G Workflow for Neutrophil Elastase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance

Caption: Workflow for the neutrophil elastase activity assay.

  • Prepare Substrate Working Solution: Dilute the 10 mM MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration. A common final concentration is 1 mM.

  • Prepare Enzyme Solution: Prepare serial dilutions of human neutrophil elastase in Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the various enzyme dilutions to the sample wells.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of pNA formation is proportional to the elastase activity.

Neutrophil Elastase Inhibitor Screening Assay

This protocol can be used to determine the IC₅₀ of potential neutrophil elastase inhibitors.

  • MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)

  • Human Neutrophil Elastase (HNE)

  • Test inhibitors at various concentrations

  • Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

G Workflow for Neutrophil Elastase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for screening neutrophil elastase inhibitors.

  • Prepare Solutions: Prepare the substrate working solution and enzyme solution as described in the activity assay protocol. Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to the control wells.

    • Add 25 µL of the various inhibitor dilutions to the test wells.

  • Add Enzyme: Add 25 µL of the enzyme solution to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Kinetic Parameters

The following table summarizes the reported kinetic parameters for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase.

ParameterValueConditionsReference(s)
Kₘ 0.152 mMNot specified[12]
Kₘ ~0.2 mMPhosphate buffer, pH 7.4, 25°C[1]

Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix components and activate pro-inflammatory signaling pathways.

G Neutrophil Elastase Signaling in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cytokines) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Cell_Signaling Cell Surface Receptor Activation/Cleavage NE_Release->Cell_Signaling Inflammation_Amplification Amplification of Inflammatory Response ECM_Degradation->Inflammation_Amplification Pro_inflammatory_Cytokines Increased Pro-inflammatory Cytokine Expression (e.g., IL-8) Cell_Signaling->Pro_inflammatory_Cytokines Mucin_Production Increased Mucin (MUC5AC) Production Cell_Signaling->Mucin_Production Pro_inflammatory_Cytokines->Inflammation_Amplification Mucin_Production->Inflammation_Amplification

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

Neutrophil elastase, released from activated neutrophils in response to inflammatory stimuli, contributes to tissue remodeling through the degradation of extracellular matrix proteins.[9] It also amplifies the inflammatory response by activating cell surface receptors, leading to increased production of pro-inflammatory cytokines like IL-8 and mucins such as MUC5AC.[10][13] This creates a self-perpetuating cycle of inflammation.[10] Furthermore, NE can influence other signaling pathways, such as the BMPR2 pathway, which is implicated in pulmonary arterial hypertension.[14]

References

Application Notes and Protocols for MeOSuc-AAPV-pNA in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-AAPV-pNA), for the discovery and characterization of neutrophil elastase inhibitors. Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a critical target for therapeutic intervention.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific substrate for Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). The substrate mimics the natural cleavage site of HNE. Upon enzymatic cleavage by HNE, the colorless MeOSuc-AAPV-pNA releases a yellow-colored product, para-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the elastase activity. This property makes MeOSuc-AAPV-pNA an invaluable tool for high-throughput screening (HTS) of compound libraries to identify potential HNE inhibitors and for detailed kinetic studies of lead compounds.

Key Applications in Drug Discovery

  • High-Throughput Screening (HTS): The simple, colorimetric readout of the MeOSuc-AAPV-pNA assay makes it highly amenable to automated HTS platforms for the initial identification of hit compounds from large chemical libraries.

  • IC50 Determination: The substrate is routinely used to determine the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for ranking the potency of inhibitors.

  • Mechanism of Inhibition Studies: Kinetic experiments using varying concentrations of both the substrate and inhibitor can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of inhibitor potency, which is essential for medicinal chemists to refine the chemical structure of hit compounds and improve their efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MeOSuc-AAPV-pNA and examples of IC50 values for known HNE inhibitors determined using this or similar substrates.

ParameterValueEnzyme SourceReference
K_m_ 0.152 mMHuman Neutrophil Elastase[1]
Extinction Coefficient (ε) of pNA 8.8 x 10³ M⁻¹cm⁻¹ at 410 nm-[2]

Table 1: Kinetic Parameters for MeOSuc-AAPV-pNA.

InhibitorIC50 (μM)Substrate UsedReference
Compound 17 (from Paulownia tomentosa)2.4 ± 1.0 - 74.7 ± 8.5MeOSuc-AAPV-pNA[3]
Sivelestat0.0257Not Specified[4]
D4L-10.0108Not Specified[4]
D4L-20.0180Not Specified[4]

Table 2: Examples of IC50 Values for Neutrophil Elastase Inhibitors.

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol details the steps for determining the inhibitory activity of a test compound against HNE using MeOSuc-AAPV-pNA.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Test compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 1 mM).

    • Prepare a stock solution of HNE in a suitable buffer. Dilute with assay buffer to the desired final concentration (e.g., 0.5 nM).

    • Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 2 µL of test compound dilution.

      • Positive Control Wells: 2 µL of positive control inhibitor dilution.

      • Negative Control (No Inhibitor) Wells: 2 µL of DMSO.

      • Blank (No Enzyme) Wells: 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of diluted HNE to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure Absorbance:

    • Add 10 µL of the MeOSuc-AAPV-pNA solution to all wells to initiate the enzymatic reaction.

    • Immediately start measuring the absorbance at 410 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Correct the rates of the test and control wells by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare MeOSuc-AAPV-pNA add_substrate Add MeOSuc-AAPV-pNA prep_substrate->add_substrate prep_enzyme Prepare HNE add_enzyme Add HNE (or buffer for blank) prep_enzyme->add_enzyme prep_compound Prepare Test Compound Dilutions add_compound Add Compound/DMSO prep_compound->add_compound add_buffer Add Assay Buffer add_compound->add_buffer add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 410 nm add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 HNE_signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke, pathogens) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates HNE_Release HNE Release Neutrophil->HNE_Release degranulation HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE->ECM_Degradation MMP_Activation MMP Activation HNE->MMP_Activation Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, TNF-α) HNE->Cytokine_Release Chemokine_Production Chemokine Production (CXCL8) HNE->Chemokine_Production Tissue_Damage Tissue Damage & Remodeling (e.g., Emphysema in COPD) ECM_Degradation->Tissue_Damage MMP_Activation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Cytokine_Release->Inflammation_Amplification More_Neutrophils Neutrophil Recruitment Chemokine_Production->More_Neutrophils Inflammation_Amplification->Inflammatory_Stimuli positive feedback More_Neutrophils->Neutrophil

References

Application Notes: Measuring Neutrophil Elastase in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation by various stimuli, such as pathogens or inflammatory signals, NE is released into the extracellular space.[2][3][4] While it plays a crucial role in host defense by degrading bacterial proteins, its unregulated activity can lead to the destruction of host tissues, including elastin, collagen, and fibronectin.[2][5] Consequently, aberrant NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[5] Therefore, the accurate measurement of NE in cell culture supernatants is vital for researchers studying neutrophil biology, inflammatory processes, and for the development of novel therapeutic inhibitors.

This document provides detailed protocols for the two most common methods for quantifying neutrophil elastase in cell culture supernatants: Enzymatic Activity Assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Methods Overview

There are two primary approaches to measuring neutrophil elastase in cell culture supernatants, each with distinct advantages and applications.

  • Enzymatic Activity Assays: These methods measure the proteolytic activity of NE. They utilize a synthetic substrate, typically a small peptide conjugated to a reporter molecule (a chromophore or fluorophore). When cleaved by active NE, the reporter is released, generating a measurable signal that is proportional to the enzyme's activity. These assays are highly sensitive and directly measure the biologically relevant, active form of the enzyme.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay quantifies the total amount of NE protein present in a sample, regardless of its enzymatic activity. It employs a pair of antibodies specific to NE in a sandwich format. This method is highly specific and can detect both active and inhibitor-bound elastase.[7][8]

The choice of method depends on the specific research question. If the goal is to assess the potential for tissue damage or to screen for inhibitors, an activity assay is more appropriate. If the objective is to measure the total amount of NE released by neutrophils, an ELISA is the preferred method.

Data Presentation

The following table summarizes the key characteristics of the different assay types for easy comparison.

Parameter Fluorometric Activity Assay Chromogenic Activity Assay ELISA
Principle Cleavage of a fluorogenic substrate by active NE.[5][6]Cleavage of a chromogenic substrate by active NE.[9]Immuno-capture and detection of total NE protein.[7][8]
Measures Active Neutrophil ElastaseActive Neutrophil ElastaseTotal Neutrophil Elastase (Active and Inactive)
Typical Substrate MeOSuc-Ala-Ala-Pro-Val-AMCpNA-Suc-Ala-Ala-Pro-Val-pNAN/A
Detection Fluorescence (e.g., Ex/Em = 380/500 nm).[2][5]Absorbance (e.g., 405 nm).[9]Absorbance (e.g., 450 nm).[8]
Sensitivity High (can detect as low as 1 ng).[2][5][6]ModerateHigh (detection range often 15.6 to 1000 ng/mL).[10][11]
Advantages High sensitivity, measures biologically active enzyme.Simple, uses standard absorbance plate reader.High specificity, measures total protein release.
Disadvantages Requires a fluorescence plate reader.Lower sensitivity compared to fluorometric assays.Does not distinguish between active and inactive enzyme.

Experimental Protocols

Protocol 1: Fluorometric Neutrophil Elastase Activity Assay

This protocol is adapted from commercially available kits and provides a method to measure the enzymatic activity of NE in cell culture supernatants.[2][5][6]

Materials:

  • 96-well white, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 380/500 nm)

  • NE Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.75 M NaCl, 0.05% IGEPAL-CA630)

  • Purified Human Neutrophil Elastase (for standard curve)

  • NE Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), stored at -20°C, protected from light.

  • Cell culture supernatants, centrifuged to remove cells and debris (e.g., 400 x g for 5 minutes).[9]

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the NE enzyme standard.

    • Perform serial dilutions of the NE standard in NE Assay Buffer to create a standard curve (e.g., 0, 5, 10, 15, 20, 25 ng/well).[5]

    • Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.

  • Sample Preparation:

    • Add 2-50 µL of your cell culture supernatant to the wells.

    • Adjust the final volume in each well to 50 µL with NE Assay Buffer.[5]

  • Substrate Preparation and Reaction Initiation:

    • Prepare a Substrate Mix by diluting the NE substrate in NE Assay Buffer according to the manufacturer's instructions (a typical final concentration is 200 µM).

    • Add 50 µL of the Substrate Mix to each well (including standards and samples). The total volume in each well should now be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode, taking readings every 2-3 minutes for 10-20 minutes.[2] Protect the plate from light during incubation.

  • Data Analysis:

    • Choose two time points within the linear phase of the reaction.

    • Calculate the change in fluorescence (ΔRFU) over the change in time (Δt).

    • Plot the rate of reaction for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of active NE in your samples by interpolating their reaction rates on the standard curve.

Protocol 2: Neutrophil Elastase ELISA

This protocol provides a general outline for a sandwich ELISA to measure total NE protein. It is recommended to follow the specific instructions provided with a commercial ELISA kit.[7][8][12]

Materials:

  • 96-well plate pre-coated with a capture antibody specific for human neutrophil elastase.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (typically provided in the kit)

  • Recombinant Human Neutrophil Elastase standard

  • Biotinylated detection antibody specific for human neutrophil elastase

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm.[8]

Procedure:

  • Reagent and Standard Preparation:

    • Bring all reagents to room temperature.

    • Reconstitute the lyophilized NE standard with Assay Diluent to create a stock solution.

    • Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., ranging from pg/mL to ng/mL, as per kit instructions).

  • Assay Procedure:

    • Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[8]

    • Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.[8]

    • Aspirate and wash the plate as before.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 45 minutes at room temperature.[8]

    • Aspirate and wash the plate.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.[8]

    • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Measurement:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average zero standard optical density (OD) from all other readings.

    • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of NE in your samples.

Signaling and Experimental Workflow Diagrams

Neutrophil Activation and Elastase Release

Neutrophil degranulation, the process of releasing granule contents like elastase, is a tightly regulated process initiated by various stimuli. Chemoattractants (e.g., fMLP), pathogen-associated molecular patterns (PAMPs), and inflammatory cytokines bind to G-protein coupled receptors (GPCRs) or other cell surface receptors.[13][14] This triggers a cascade of intracellular signaling events involving Src family kinases, phosphoinositide 3-kinase (PI3K), and the mobilization of intracellular calcium.[13] These pathways converge to facilitate the fusion of azurophilic granules with the plasma membrane, leading to the release of neutrophil elastase into the extracellular environment.[13][15]

G Stimulus Stimulus (fMLP, PAMPs, Cytokines) GPCR Cell Surface Receptor (e.g., GPCR) Stimulus->GPCR Binds Signaling Intracellular Signaling Cascade (PI3K, Src Kinases, Ca²⁺ Mobilization) GPCR->Signaling Activates Fusion Granule-Plasma Membrane Fusion Signaling->Fusion Promotes Granule Azurophilic Granule (contains Neutrophil Elastase) Granule->Fusion Release Elastase Release (Degranulation) Fusion->Release

Caption: Simplified signaling pathway of neutrophil elastase release.
General Experimental Workflow

The following diagram outlines the typical workflow for measuring neutrophil elastase in cell culture supernatants. The process begins with culturing and stimulating neutrophils, followed by the collection of the supernatant. The chosen assay is then performed, and the final step involves data analysis and interpretation.

G Culture 1. Neutrophil Culture & Stimulation Collect 2. Supernatant Collection (Centrifugation) Culture->Collect Assay 3. Perform Assay (Activity or ELISA) Collect->Assay Read 4. Plate Reading (Fluorescence or Absorbance) Assay->Read Analyze 5. Data Analysis & Quantification Read->Analyze

Caption: Experimental workflow for NE measurement.

References

Application Notes and Protocols for Measuring Proteinase 3 (PR3) Activity in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a crucial role in innate immunity by contributing to the degradation of engulfed microorganisms.[1] Beyond its antimicrobial functions, PR3 is implicated in various physiological and pathological processes, including inflammation and tissue remodeling.[2][3] Notably, PR3 is the primary autoantigen in ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation of small and medium-sized blood vessels.[4][5][6] In patients with granulomatosis with polyangiitis (GPA), autoantibodies targeting PR3 (PR3-ANCA) are a key diagnostic and prognostic marker.[4][7][8] The enzymatic activity of PR3 is thought to contribute to the pathogenesis of AAV by causing excessive neutrophil activation and vessel wall destruction.[4] Therefore, the accurate measurement of PR3 activity in biological samples is of significant interest for both basic research and clinical applications, including disease monitoring and the development of therapeutic inhibitors.

These application notes provide detailed protocols for measuring PR3 activity using both colorimetric and fluorometric methods, including Fluorescence Resonance Energy Transfer (FRET) assays.

Methods for Measuring Proteinase 3 Activity

The enzymatic activity of PR3 can be quantified using synthetic substrates that release a detectable molecule upon cleavage. The choice of method often depends on the required sensitivity, sample type, and available equipment.

Colorimetric Assays

Colorimetric assays are based on the cleavage of a chromogenic substrate by PR3, resulting in a colored product that can be measured using a spectrophotometer. A common approach involves the use of a substrate like Boc-Ala-Ala-Nva-SBzl, where the release of the thiobenzyl group is detected.[9] Another general method for proteases that can be adapted for PR3 is the use of casein as a substrate, where the generation of trichloroacetic acid (TCA)-soluble peptides containing tyrosine and tryptophan residues is quantified by their reaction with Folin & Ciocalteu's (F-C) Reagent.[10][11]

Table 1: Summary of Colorimetric Assay Parameters

ParameterValue/RangeReference
SubstrateBoc-Ala-Ala-Nva-SBzl[9]
Substrate Concentration100 µM[9]
Detection Wavelength324 nm[9]
Incubation Time2 hours[9]
Incubation Temperature37°C[9]
Alternative SubstrateCasein[10]
Detection Reagent (for Casein)Folin & Ciocalteu's Reagent
Detection Wavelength (for Casein)660 nm
Fluorometric Assays (FRET-based)

Fluorometric assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET), offer higher sensitivity compared to colorimetric methods.[12][13] These assays utilize synthetic peptide substrates flanked by a fluorescent donor and a quencher molecule.[13][14] In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide by PR3, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[15] Highly specific and potent fluorogenic substrates for PR3 have been developed, such as those with the general formula ABZ-Tyr-Tyr-Abu-ANB-X-NH2, where ABZ is the fluorescent donor and ANB is the quencher.[15]

Table 2: Summary of Fluorometric (FRET) Assay Parameters

ParameterValue/RangeReference
Substrate TypeFRET peptides[15]
Example SubstrateABZ-Tyr-Tyr-Abu-ANB-Gln-NH2[15]
Substrate Concentration4–10 µM
Excitation Wavelength (λex)320 nm[16]
Emission Wavelength (λem)420 nm[16]
Incubation Temperature37°C[16]
kcat/KM for specific substrate275,000 M-1 s-1[15]
ApplicationMeasurement in whole biological fluids and on cell surfaces

Experimental Protocols

Protocol 1: Colorimetric Measurement of PR3 Activity using a Chromogenic Substrate

This protocol is adapted from the methodology for assaying membrane-bound PR3 activity.[9]

Materials:

  • Biological sample (e.g., neutrophil lysate, purified PR3)

  • PR3 standard of known concentration

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Substrate: Boc-Ala-Ala-Nva-SBzl (10 mM stock in DMSO)

  • Detection Reagent: 4,4'-dithiodipyridine (40 mM stock in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 324 nm

Procedure:

  • Prepare PR3 standards by diluting the stock solution in Assay Buffer.

  • Add 100 µl of biological sample or PR3 standard to each well of the 96-well plate.

  • Prepare the reaction mixture by diluting the substrate and detection reagent in Assay Buffer to final concentrations of 100 µM and 400 µM, respectively.

  • Add 900 µl of the reaction mixture to each well containing the sample or standard.

  • Incubate the plate for 2 hours at 37°C.

  • Measure the absorbance of each well at 324 nm.

  • Create a standard curve by plotting the absorbance values of the PR3 standards against their concentrations.

  • Determine the PR3 activity in the biological samples by interpolating their absorbance values from the standard curve.

Protocol 2: Fluorometric Measurement of PR3 Activity using a FRET-based Substrate

This protocol is based on the use of highly specific fluorogenic substrates for PR3.[15][16]

Materials:

  • Biological sample (e.g., cell culture supernatant, plasma)

  • Purified active PR3 for standard curve

  • FRET Substrate (e.g., Abz-peptidyl-EDDnp) at a stock concentration of 10 mM in DMSO.

  • Activity Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Igepal 630 (for cell lysates) or 50 mM PBS, pH 7.4 (for detergent-free measurements).[16]

  • 96-well black microplate, low-binding

  • Microplate fluorescence reader with excitation at 320 nm and emission at 420 nm.

Procedure:

  • Prepare serial dilutions of the purified active PR3 in the appropriate Activity Buffer to generate a standard curve.

  • Add 50 µl of standards or biological samples to the wells of the black microplate.

  • Prepare the substrate solution by diluting the FRET substrate stock in Activity Buffer to a final concentration of 8–16 µM (for a final in-well concentration of 4-8 µM).

  • Add 50 µl of the substrate solution to each well to initiate the reaction.

  • Immediately place the microplate in the fluorescence reader, which has been pre-heated to 37°C.

  • Record the fluorescence intensity continuously (kinetic mode) at λex = 320 nm and λem = 420 nm.

  • Calculate the rate of hydrolysis (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.

  • Generate a standard curve by plotting the V₀ for the PR3 standards against their concentrations.

  • Determine the PR3 activity in the biological samples by comparing their V₀ to the standard curve.

Signaling Pathways and Experimental Workflow

PR3 Signaling and Biological Functions

Proteinase 3, upon its release or surface expression on neutrophils, can interact with various cellular components and signaling pathways. One such pathway involves the activation of Protease-Activated Receptor-2 (PAR-2) on vascular endothelial cells, which can lead to an enhancement of the endothelial barrier function.[17] PR3 is also known to be involved in processes like cytokine processing and neutrophil degranulation.[18]

PR3_Signaling_Pathway cluster_neutrophil Neutrophil cluster_endothelium Endothelial Cell cluster_extracellular Extracellular Matrix PR3_granule PR3 in Azurophil Granules Activation Neutrophil Activation PR3_granule->Activation Stimuli PR3_surface Surface PR3 PAR2 PAR-2 PR3_surface->PAR2 Cleavage and Activation ECM_degradation ECM Degradation PR3_surface->ECM_degradation Proteolysis Activation->PR3_surface Degranulation/ Translocation Signaling Intracellular Signaling PAR2->Signaling Barrier Enhanced Barrier Function Signaling->Barrier

Caption: PR3 signaling pathway showing neutrophil activation, surface expression, and interaction with endothelial PAR-2.

General Experimental Workflow for PR3 Activity Measurement

The process of measuring PR3 activity in biological samples follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow Sample_Prep 1. Sample Preparation (e.g., cell lysis, plasma isolation) Assay_Setup 2. Assay Setup (Standards, Samples, Blanks in Microplate) Sample_Prep->Assay_Setup Reagent_Add 3. Addition of Substrate (Chromogenic or Fluorogenic) Assay_Setup->Reagent_Add Incubation 4. Incubation (Controlled Temperature and Time) Reagent_Add->Incubation Detection 5. Signal Detection (Absorbance or Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (Standard Curve, Activity Calculation) Detection->Data_Analysis Result Result: PR3 Activity (U/ml or pmol/min/mg) Data_Analysis->Result

Caption: A generalized workflow for the measurement of Proteinase 3 activity in biological samples.

Applications and Considerations

The measurement of PR3 activity is valuable in several research and clinical contexts:

  • ANCA-Associated Vasculitis: While PR3-ANCA levels are routinely measured for diagnosis and monitoring, direct measurement of PR3 activity could provide additional insights into disease pathogenesis and response to therapy.[19][20]

  • Drug Development: Screening for and characterizing inhibitors of PR3 is a key activity in the development of new therapies for inflammatory diseases. The assays described here are well-suited for high-throughput screening of compound libraries.

  • Neutrophil Biology: Quantifying PR3 activity helps in understanding the functional roles of neutrophils in inflammation, infection, and immunity.[18]

Important Considerations:

  • Sample Handling: Biological samples should be handled carefully to avoid artefactual release or activation of PR3. It is recommended to process samples promptly and store them at -80°C for long-term preservation.[21]

  • Specificity: It is crucial to use substrates that are highly specific for PR3 to avoid cross-reactivity with other proteases, such as neutrophil elastase, that may be present in the sample.[16]

  • Controls: Appropriate controls, including blanks (no enzyme) and positive controls (known amount of active PR3), are essential for accurate quantification.

  • Inhibitors: Biological samples may contain endogenous inhibitors of PR3, such as alpha-1-antitrypsin.[22] Assay conditions may need to be optimized to minimize their interference.

By following these detailed protocols and considering the key aspects of assay design, researchers can obtain reliable and reproducible measurements of Proteinase 3 activity to advance our understanding of its role in health and disease.

References

Kinetic Analysis of Elastase Inhibition Using MeOSuc-AAPV-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in the innate immune response by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of HNE is a key therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the kinetic analysis of HNE inhibition using the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is highly specific for HNE and proteinase 3, and upon cleavage by the enzyme, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm. This assay allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ), which are essential for the characterization and development of novel HNE inhibitors.

Principle of the Assay

The enzymatic activity of HNE is determined by monitoring the rate of hydrolysis of the synthetic peptide substrate MeOSuc-AAPV-pNA. HNE cleaves the peptide bond C-terminal to the valine residue, releasing the pNA molecule. The rate of pNA formation is directly proportional to the elastase activity and can be measured by the increase in absorbance at 405-410 nm over time. The presence of an inhibitor will decrease the rate of this reaction, and the extent of this decrease can be used to quantify the inhibitor's potency and determine its mechanism of action.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the interaction of human neutrophil elastase with the substrate MeOSuc-AAPV-pNA and various inhibitors.

Table 1: Michaelis-Menten Constant for HNE with MeOSuc-AAPV-pNA

EnzymeSubstrateKₘ (mM)
Human Neutrophil Elastase (HNE)MeOSuc-AAPV-pNA0.152[1]

Table 2: Inhibition Constants (Kᵢ) and IC₅₀ Values for Various HNE Inhibitors

InhibitorInhibition TypeKᵢ (µM)IC₅₀ (µM)Reference Compound
Compound 17Non-competitive3.2[2]-Yes
SivelestatCompetitive0.045 - 0.057-Yes
MeOSuc-AAPV-CMKIrreversible-< 0.01Yes
Example Inhibitor ACompetitive1.5Varies with [S]No
Example Inhibitor BUncompetitive5.0Varies with [S]No

Note: Italicized values are representative examples for illustrative purposes. The IC₅₀ value for competitive and uncompetitive inhibitors is dependent on the substrate concentration used in the assay.

Experimental Protocols

Materials and Reagents
  • Human Neutrophil Elastase (HNE)

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35.

  • Inhibitor of interest

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ)
  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a final concentration of 20 mM.

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer ranging from 0.01 mM to 2 mM.

  • Prepare Enzyme Solution: Dilute HNE in Assay Buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes (e.g., 25-100 nM).

  • Assay Setup: In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

  • Initiate Reaction: Add 50 µL of the HNE solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 410 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The slope of this line corresponds to the rate of reaction.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Kₘ and Vₘₐₓ.[3][4][5][6]

Protocol 2: Determination of Inhibitor Potency (IC₅₀) and Inhibition Type
  • Prepare Reagents: Prepare HNE, MeOSuc-AAPV-pNA (at a concentration close to its Kₘ, e.g., 0.15 mM), and a series of dilutions of the test inhibitor in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each inhibitor dilution in triplicate.

    • Add 25 µL of HNE solution to each well and pre-incubate for 15 minutes at room temperature.

    • Include a control with no inhibitor.

  • Initiate Reaction: Add 50 µL of the substrate solution to each well.

  • Kinetic Measurement: Measure the absorbance at 410 nm over time as described in Protocol 1.

  • IC₅₀ Determination:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determination of Inhibition Type:

    • To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), repeat the experiment with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • Competitive inhibition: Lines will intersect on the y-axis (1/Vₘₐₓ is unchanged, apparent Kₘ increases).[6]

      • Non-competitive inhibition: Lines will intersect on the x-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).[6]

      • Uncompetitive inhibition: Lines will be parallel (both apparent Vₘₐₓ and Kₘ decrease).[6]

    • Alternatively, Dixon plots (1/V₀ vs. [I]) or Cornish-Bowden plots ([S]/V₀ vs. [I]) can be used for graphical determination of the inhibition type and the Kᵢ value.[7][8][9][10][11][12][13]

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase released during inflammation can cleave a variety of host proteins, leading to tissue damage and modulation of the immune response. One critical role is the degradation of Toll-like receptors (TLRs), which are essential for recognizing pathogen-associated molecular patterns. By cleaving TLRs, HNE can dampen the innate immune response.

HNE_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_TargetCell Target Cell (e.g., Epithelial Cell) Neutrophil Activated Neutrophil Granules Azurophilic Granules HNE_extracellular Released HNE Neutrophil->HNE_extracellular Degranulation HNE_intracellular HNE TLR Toll-like Receptor (TLR) HNE_extracellular->TLR Cleavage ECM Extracellular Matrix (e.g., Elastin) HNE_extracellular->ECM Degradation Cytokines Pro-inflammatory Cytokines HNE_extracellular->Cytokines Cleavage Signaling Downstream Signaling (e.g., NF-κB activation) TLR->Signaling Activation Response Inflammatory Response Signaling->Response Inhibitor HNE Inhibitor Inhibitor->HNE_extracellular Inhibition

Caption: HNE's role in inflammation and its inhibition.

Experimental Workflow for HNE Inhibition Assay

The following diagram outlines the key steps in performing a kinetic analysis of HNE inhibition.

HNE_Inhibition_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup & Execution cluster_Analysis 3. Data Analysis A Prepare Assay Buffer B Prepare HNE Stock C Prepare Substrate Stock (MeOSuc-AAPV-pNA) D Prepare Inhibitor Stock E Dispense Inhibitor Dilutions into 96-well plate D->E F Add HNE and Pre-incubate E->F G Add Substrate to Initiate Reaction F->G H Measure Absorbance at 410 nm (Kinetic Read) G->H I Calculate Initial Velocities (V₀) H->I J Determine IC₅₀ I->J K Generate Lineweaver-Burk Plots I->K L Determine Inhibition Type and Kᵢ K->L

Caption: Workflow for HNE inhibition analysis.

Logical Relationship of Inhibition Types

The Lineweaver-Burk plot provides a clear visual distinction between the different modes of reversible enzyme inhibition.

Inhibition_Types cluster_Plot Lineweaver-Burk Plot (1/V vs 1/[S]) cluster_Key Interpretation origin y_axis 1/V₀ origin->y_axis x_axis 1/[S] origin->x_axis comp_label Competitive Key_Comp Competitive: Lines intersect on y-axis noncomp_label Non-competitive Key_Noncomp Non-competitive: Lines intersect on x-axis uncomp_label Uncompetitive Key_Uncomp Uncompetitive: Lines are parallel y_inter x_inter_comp y_inter->x_inter_comp x_inter_comp2 y_inter->x_inter_comp2 x_inter_noncomp y_inter_noncomp y_inter_noncomp->x_inter_noncomp y_inter_noncomp2 y_inter_noncomp2->x_inter_noncomp uncomp1_start uncomp1_end uncomp1_start->uncomp1_end uncomp2_start uncomp2_end uncomp2_start->uncomp2_end

Caption: Lineweaver-Burk plots for inhibition types.

References

Sourcing and Application of MeOSuc-AAPV-pNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals interested in sourcing and utilizing the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is a valuable tool for studying the activity of neutrophil elastase and proteinase 3 (PR3), two key serine proteases involved in inflammation and various pathologies.

Sourcing and Purchasing Information

MeOSuc-AAPV-pNA is readily available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to consider the purity and the intended application. The Chemical Abstracts Service (CAS) number for MeOSuc-AAPV-pNA is 70967-90-7 .[1][2][3][4][5][6]

Below is a summary of key information from various suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

SupplierProduct NamePurityMolecular Weight ( g/mol )
Santa Cruz BiotechnologyMeOSuc-AAPV-pNA, Chromogenic Substrate≥98%590.63
Cayman ChemicalMeOSuc-AAPV-pNA≥98%590.6
Sigma-Aldrich (Merck)N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide≥98% (HPLC)590.63
Enzo Life SciencesMeOSuc-AAPV-pNA≥98%Not Specified
TargetMolMeOSuc-AAPV-pNANot Specified590.6
Creative EnzymesN-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilidePREMIUM590.63
Molecular DepotN-Methoxysuccinyl-Ala-Ala-Pro-Val-pNitroanilideNot SpecifiedNot Specified

Application Notes

MeOSuc-AAPV-pNA is a highly sensitive and specific chromogenic substrate for human and mouse neutrophil elastase and proteinase 3.[2][7][8] It is not significantly hydrolyzed by other proteases such as cathepsin G or chymotrypsin.[2][8][9][10] The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the valine residue by elastase or PR3. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at or near 405 nm.[2][7][8][11] The rate of pNA release is directly proportional to the enzyme activity.

This substrate is widely used for:

  • Enzyme kinetics studies: Determination of Michaelis-Menten constants (Km and kcat) for neutrophil elastase and PR3.

  • Inhibitor screening: Evaluating the potency of potential inhibitors by measuring the reduction in enzyme activity.

  • Quantification of enzyme activity: Measuring the levels of active neutrophil elastase or PR3 in biological samples such as cell lysates, conditioned media, and other biological fluids.[11]

Experimental Protocols

Materials and Reagents
  • MeOSuc-AAPV-pNA (CAS 70967-90-7)

  • Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3), purified

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl (other buffers such as Tris can also be used)[12][13]

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well microplate, clear bottom

  • Microplate reader capable of measuring absorbance at 405-410 nm[11]

Preparation of Solutions
  • Substrate Stock Solution: Prepare a 20 mM stock solution of MeOSuc-AAPV-pNA in DMSO.[11] Store at -20°C.[4][8][11]

  • Enzyme Solution: Reconstitute and dilute the enzyme (HNE or PR3) in the assay buffer to the desired concentration. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be optimized for the assay.

  • Assay Buffer: Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

Enzyme Activity Assay Protocol
  • Prepare the reaction mixture: In each well of a 96-well microplate, add the components in the following order:

    • Assay Buffer

    • Inhibitor or vehicle control (if screening for inhibitors)

    • Enzyme solution

  • Pre-incubate: Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 100 µM to 1 mM, and should be optimized based on the Km of the enzyme.

  • Measure absorbance: Immediately start monitoring the increase in absorbance at 405 nm or 410 nm in a microplate reader.[12] Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 10-30 minutes) or as an endpoint reading after a fixed incubation time.

  • Calculate enzyme activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).

Quantitative Data

The following table summarizes kinetic parameters for human neutrophil elastase with MeOSuc-AAPV-pNA found in the literature. These values can serve as a reference for experimental design.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Human Neutrophil Elastase105--0.1 M HEPES, 0.5 M NaCl, pH 7.25, 2.5% DMSO, 25°C

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, buffer composition, temperature, etc.).

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Neutrophil elastase can induce the transcription of the MUC1 gene in lung epithelial cells through a complex signaling cascade.[1][2]

NE_MUC1_Pathway NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta DUOX1 DUOX1 PKC_delta->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil Elastase-induced MUC1 transcription pathway.

Proteinase 3 Signaling in Inflammation

Proteinase 3 on the surface of apoptotic neutrophils can trigger a pro-inflammatory response in macrophages via the IL-1R1/MyD88 signaling pathway.[9]

PR3_Inflammation_Pathway Apoptotic_Neutrophil Apoptotic Neutrophil with membrane PR3 Macrophage Macrophage Apoptotic_Neutrophil->Macrophage Phagocytosis IL1R1_MyD88 IL-1R1/MyD88 Signaling Macrophage->IL1R1_MyD88 NO_synthesis NO Synthesis IL1R1_MyD88->NO_synthesis Inflammatory_Cytokines Inflammatory Cytokines & Chemokines IL1R1_MyD88->Inflammatory_Cytokines Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment Inflammatory_Cytokines->Inflammatory_Cell_Recruitment

Caption: PR3-mediated pro-inflammatory signaling in macrophages.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening potential inhibitors of neutrophil elastase or proteinase 3 using MeOSuc-AAPV-pNA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Enzyme, Inhibitors) Prep_Plate Prepare 96-well Plate (Assay Buffer, Inhibitor/Vehicle) Prep_Solutions->Prep_Plate Add_Enzyme Add Enzyme and Pre-incubate Prep_Plate->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Kinetic Measurement of Absorbance (405 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition and IC50 values Calculate_Rates->Determine_Inhibition

Caption: Workflow for an enzyme inhibition assay using MeOSuc-AAPV-pNA.

References

Troubleshooting & Optimization

Technical Support Center: MeOSuc-AAPV-pNA Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) assay for measuring neutrophil elastase and proteinase 3 activity.

Frequently Asked Questions (FAQs)

Q1: What is the MeOSuc-AAPV-pNA assay and what is it used for?

The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the enzymatic activity of serine proteases, specifically neutrophil elastase and proteinase 3 (PR3).[1][2][3] The substrate, MeOSuc-AAPV-pNA, is a small peptide that mimics the natural substrate of these enzymes. When cleaved by an active enzyme, it releases p-nitroanilide (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.[1][2] This assay is widely used in drug discovery for screening potential inhibitors of neutrophil elastase and in research to study the role of this enzyme in various physiological and pathological processes.

Q2: What are the key reagents and equipment needed for this assay?

The essential components for this assay include the MeOSuc-AAPV-pNA substrate, purified human neutrophil elastase (as a positive control and for standard curves), an appropriate assay buffer (e.g., Tris-HCl or HEPES with NaCl), and a microplate reader capable of measuring absorbance at 405-410 nm. For experiments with biological samples, additional reagents for sample preparation may be necessary.

Q3: How should the MeOSuc-AAPV-pNA substrate be stored and handled?

The MeOSuc-AAPV-pNA substrate is typically a crystalline solid and should be stored at -20°C for long-term stability.[1][2] For use, it is usually dissolved in a solvent like DMSO or DMF to create a stock solution, which should also be stored at -20°C.[1][2] It is important to avoid repeated freeze-thaw cycles of the stock solution. The substrate is slightly soluble in PBS (pH 7.2).[1]

Q4: How is enzyme activity calculated from the absorbance readings?

Enzyme activity is determined by measuring the rate of p-nitroanilide (pNA) release, which corresponds to the change in absorbance over time. The concentration of pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light in the cuvette or microplate well. The activity is then typically expressed in units such as µmol of pNA produced per minute per mg of enzyme (U/mg).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Very Low Signal Inactive enzymeEnsure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Run a positive control with a fresh, known active enzyme to verify assay setup.
Incorrect buffer pH or compositionThe optimal pH for neutrophil elastase activity is typically between 7.5 and 8.0. Verify the pH of your assay buffer. Some enzymes may also have specific ionic strength requirements.
Substrate degradationPrepare fresh substrate dilutions from a properly stored stock solution for each experiment.
Insufficient incubation timeIncrease the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.
High Background Signal Spontaneous substrate hydrolysisThis can occur over long incubation times or at non-optimal pH. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.
Contaminated reagentsUse fresh, high-purity reagents and sterile, disposable labware to avoid contamination.
Sample interferenceComponents in biological samples (e.g., plasma, cell lysates) may have inherent color that absorbs at 405 nm. Run a "no-substrate" control for each sample to measure and correct for this background absorbance.
Non-linear Reaction Rate Substrate depletionIf the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme instabilityThe enzyme may be losing activity during the assay. Check the stability of the enzyme under your assay conditions. Adding a stabilizing agent like BSA might help.
Product inhibitionThe released pNA or the cleaved peptide may be inhibiting the enzyme. This is less common but can be checked by adding the product at the beginning of the reaction.
High Variability Between Replicates Pipetting errorsEnsure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
Inconsistent mixingMix the contents of each well thoroughly after adding all reagents.
Temperature fluctuationsEnsure the microplate is incubated at a constant and uniform temperature.
Negative Absorbance Values Incorrect blankingEnsure that the blank solution used for zeroing the spectrophotometer is appropriate. For endpoint assays, the blank should contain all components except the enzyme or substrate, depending on what is being measured.
Sample has lower absorbance than blankThis can happen if a component in the sample quenches the color of the pNA or if the sample itself has a negative absorbance relative to the blank at the measurement wavelength. A sample-specific blank (containing the sample but no substrate) can help diagnose this.

Experimental Protocols

Standard Assay Protocol for Purified Neutrophil Elastase
  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

    • Enzyme Stock Solution: Prepare a stock solution of human neutrophil elastase in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

    • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the enzyme solution to the appropriate wells. For the blank, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • For each time point, subtract the absorbance of the blank from the absorbance of the samples.

    • Plot the change in absorbance (ΔA405) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law as described in the FAQs.

Signaling Pathways & Workflows

Experimental Workflow

experimental_workflow MeOSuc-AAPV-pNA Assay Workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Add Buffer and Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 10 min) plate_setup->pre_incubation reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start data_acquisition Data Acquisition (Read Absorbance at 405 nm) reaction_start->data_acquisition data_analysis Data Analysis (Calculate Activity) data_acquisition->data_analysis

Caption: A flowchart of the MeOSuc-AAPV-pNA assay procedure.

Logical Relationship for Troubleshooting

troubleshooting_logic Troubleshooting Logic for No/Low Signal start Problem: No or Low Signal check_positive_control Run Positive Control (Known Active Enzyme) start->check_positive_control signal_ok Signal OK? check_positive_control->signal_ok check_reagents Check Reagent Integrity (Enzyme, Substrate) check_assay_conditions Verify Assay Conditions (pH, Temperature, Time) check_reagents->check_assay_conditions issue_with_assay Issue with Assay Setup or Reagents check_assay_conditions->issue_with_assay signal_ok->check_reagents No issue_with_sample Potential Issue with Test Sample (e.g., Inhibitor) signal_ok->issue_with_sample Yes

Caption: A decision tree for troubleshooting no or low signal in the assay.

References

How to correct for background signal in MeOSuc-AAPV-pNA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for background signal in MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide) assays.[1] This substrate is commonly used for the colorimetric detection of neutrophil elastase and proteinase 3 activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MeOSuc-AAPV-pNA assay?

A1: The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the activity of certain serine proteases, particularly neutrophil elastase and proteinase 3.[1][2] The enzyme cleaves the peptide substrate, MeOSuc-AAPV-pNA, releasing the chromophore p-nitroanilide (pNA). The amount of released pNA is quantified by measuring the absorbance of light at 405 nm, which is directly proportional to the enzyme's activity.[2]

Q2: What are the common causes of high background signal in this assay?

A2: High background signal can arise from several factors:

  • Spontaneous substrate hydrolysis: The MeOSuc-AAPV-pNA substrate can undergo non-enzymatic hydrolysis, especially under suboptimal pH conditions.

  • Reagent contamination: Contamination of buffers, substrate, or enzyme stocks with other proteases or microbial growth can lead to unwanted substrate cleavage.

  • Incorrect buffer conditions: The pH of the assay buffer is critical. Deviations from the optimal pH can increase non-enzymatic substrate breakdown and affect the absorbance of the released p-nitroaniline.[3]

  • Prolonged incubation times: Allowing the reaction to proceed for too long can lead to an accumulation of background signal.[4]

Q3: How does pH affect the assay?

A3: The pH of the assay buffer can influence the results in two significant ways. Firstly, the stability of the p-nitroanilide substrate can be pH-dependent, with acidic conditions potentially increasing non-enzymatic hydrolysis.[5] Secondly, the absorbance of the released p-nitroaniline product can also be affected by pH.[3] It is crucial to maintain a consistent and optimal pH throughout the experiment to ensure accurate and reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to high background signals in your MeOSuc-AAPV-pNA assays.

Issue: High Absorbance in "No Enzyme" Control Wells

High absorbance in wells lacking the enzyme of interest is a clear indicator of a background signal issue. The following steps will help you diagnose and correct the problem.

Step 1: Verify Substrate Integrity and Preparation

  • Action: Prepare a fresh solution of MeOSuc-AAPV-pNA in the recommended solvent (e.g., DMSO).[6] Ensure the stock solution is stored correctly, typically at -20°C, to minimize degradation.[6]

  • Rationale: The substrate can degrade over time, especially if not stored properly, leading to the presence of free pNA and a high background.

Step 2: Assess Buffer and Reagent Purity

  • Action: Use freshly prepared, sterile-filtered buffers for all assay steps. Check all reagents for any signs of precipitation or microbial contamination.

  • Rationale: Contaminated reagents can introduce proteases or other substances that cause non-enzymatic cleavage of the substrate.[7]

Step 3: Optimize Assay Incubation Time

  • Action: Perform a time-course experiment to determine the optimal incubation period. Measure the absorbance at several time points for both the enzyme reaction and the "no enzyme" control.

  • Rationale: The enzymatic reaction should be linear over the chosen time, while the background signal should be minimal. Prolonged incubation can amplify the background signal.[4]

Step 4: Implement a Substrate Blank Correction

  • Action: For each experiment, include a "substrate blank" control containing only the assay buffer and the MeOSuc-AAPV-pNA substrate. Subtract the average absorbance of the substrate blank from all other readings.

  • Rationale: This corrects for any inherent absorbance of the substrate and buffer at 405 nm and accounts for any spontaneous hydrolysis of the substrate during the incubation period.

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration

This protocol helps to determine the appropriate concentration of MeOSuc-AAPV-pNA to use in your assay, balancing signal intensity with background noise.

Step Procedure
1 Prepare a series of dilutions of the MeOSuc-AAPV-pNA substrate in assay buffer. Recommended range: 10 µM to 500 µM.
2 In a 96-well plate, add a constant amount of your enzyme to wells containing the different substrate concentrations.
3 Include "no enzyme" control wells for each substrate concentration.
4 Incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes).
5 Measure the absorbance at 405 nm.
6 Plot the initial reaction velocity against the substrate concentration. Select a substrate concentration that is near the Km value and provides a good signal-to-noise ratio.
Protocol 2: Background Correction Workflow

This protocol outlines the steps for performing a background-corrected MeOSuc-AAPV-pNA assay.

Step Procedure
1 Prepare Reagents: Prepare fresh assay buffer, enzyme dilutions, and MeOSuc-AAPV-pNA substrate solution.
2 Set up Plate: In a 96-well plate, set up the following wells in triplicate: - Blank: Assay buffer only. - Substrate Blank: Assay buffer + MeOSuc-AAPV-pNA. - Enzyme Control: Assay buffer + Enzyme. - Test Wells: Assay buffer + Enzyme + Test Compound (if applicable).
3 Initiate Reaction: Add the MeOSuc-AAPV-pNA substrate to all wells except the "Blank" and "Enzyme Control".
4 Incubate: Incubate the plate at the optimal temperature and for the predetermined time.
5 Read Absorbance: Measure the absorbance at 405 nm.
6 Data Analysis: 1. Subtract the average absorbance of the "Blank" from all other wells. 2. Subtract the average absorbance of the "Substrate Blank" from the "Test Wells".

Data Presentation

Table 1: Example of Background Correction Data

Well Type Average OD405 Corrected OD405
Blank0.050N/A
Substrate Blank0.1500.100
Enzyme Reaction0.8500.700

Corrected OD405 for Substrate Blank = Average OD405 (Substrate Blank) - Average OD405 (Blank) Corrected OD405 for Enzyme Reaction = Average OD405 (Enzyme Reaction) - Average OD405 (Substrate Blank)

Visualizations

Background_Correction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Fresh Reagents (Buffer, Enzyme, Substrate) Setup_Plate Set up 96-Well Plate (Blanks, Controls, Samples) Prep_Reagents->Setup_Plate Initiate_Reaction Add Substrate to Wells Setup_Plate->Initiate_Reaction Incubate Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate Read_Absorbance Measure Absorbance at 405 nm Incubate->Read_Absorbance Subtract_Blank Subtract Blank OD Read_Absorbance->Subtract_Blank Subtract_Substrate_Blank Subtract Substrate Blank OD Subtract_Blank->Subtract_Substrate_Blank Final_Result Corrected Enzyme Activity Subtract_Substrate_Blank->Final_Result

Caption: Workflow for background correction in MeOSuc-AAPV-pNA assays.

High_Background_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_Background High Background Signal (High 'No Enzyme' Control OD) Substrate_Deg Substrate Degradation High_Background->Substrate_Deg Reagent_Cont Reagent Contamination High_Background->Reagent_Cont Incorrect_pH Incorrect Buffer pH High_Background->Incorrect_pH Long_Incubation Prolonged Incubation High_Background->Long_Incubation Background_Correction Implement Background Correction High_Background->Background_Correction Fresh_Substrate Use Fresh Substrate Substrate_Deg->Fresh_Substrate Sterile_Reagents Use Sterile Reagents Reagent_Cont->Sterile_Reagents Optimize_pH Verify and Optimize pH Incorrect_pH->Optimize_pH Time_Course Perform Time-Course Long_Incubation->Time_Course

Caption: Troubleshooting logic for high background in MeOSuc-AAPV-pNA assays.

References

Neutrophil Elastase Activity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neutrophil elastase (NE) activity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Reagents not at room temperatureEnsure assay buffer and all other required reagents are brought to room temperature before use.
Incorrect plate reader settingsVerify that the excitation and emission wavelengths on the plate reader match the specifications of the fluorometric substrate (e.g., Ex/Em = 380/500 nm or 400/505 nm).
Inactive enzymeEnsure the neutrophil elastase enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if enzyme activity is questionable.
Omission of a step in the protocolCarefully review the experimental protocol to ensure all steps were followed precisely.
Use of inappropriate microplatesFor fluorometric assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are suitable.
High Background Signal Sample auto-fluorescencePrepare a sample background control well containing only the sample and assay buffer (without the substrate) to measure and subtract the inherent fluorescence of the sample.
Contaminated reagents or bufferUse fresh, high-quality reagents and ensure the assay buffer is not contaminated.
Substrate degradationProtect the substrate from light and store it as recommended to prevent spontaneous degradation, which can lead to a high background.
Erratic or Inconsistent Readings Incomplete homogenization of samplesFor cell or tissue lysates, ensure thorough homogenization to release the enzyme completely.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques to ensure accurate volumes are dispensed, especially for the enzyme and substrate.
Samples prepared in different buffersUse the assay buffer provided in the kit for all sample dilutions and standards to maintain consistent reaction conditions.
Repeated freeze-thaw cycles of samplesAliquot samples after the initial collection to avoid repeated freezing and thawing, which can degrade the enzyme.
Air bubbles in wellsInspect wells for air bubbles before reading the plate, as they can interfere with the optical path. Bubbles can be removed by gently tapping the plate.
Assay Signal Out of Linear Range Sample concentration too highDilute the sample and re-run the assay. For kinetic assays, ensure the readings are taken within the linear phase of the reaction.
Incorrect standard curve concentrationsDouble-check the dilution calculations for the standard curve to ensure it covers the expected range of the samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of microplate to use for a neutrophil elastase activity assay?

A1: For fluorometric assays, it is highly recommended to use black, flat-bottom 96-well plates to reduce background fluorescence and light scattering, thereby increasing the signal-to-noise ratio. For colorimetric assays, standard clear, flat-bottom 96-well plates are appropriate.

Q2: My samples are in a different buffer than the one provided in the kit. Can I still use them?

A2: It is strongly advised to use the assay buffer provided in the kit for all dilutions and reactions to ensure optimal pH and ionic strength for the enzyme activity. If using a different buffer is unavoidable, it may be necessary to perform a buffer exchange or run a validation experiment to ensure the buffer components do not interfere with the assay.

Q3: How should I prepare my blood or plasma samples for the assay?

A3: Plasma and blood samples can often be added directly to the wells. However, it is recommended to perform a dilution series to determine the optimal concentration for your samples. If you are studying the release of elastase from neutrophils upon stimulation, it is recommended to first isolate leukocytes by lysing red blood cells.

Q4: What are some common interfering substances I should be aware of?

A4: Certain detergents, like SDS in RIPA buffer, can denature the enzyme and should be avoided. High concentrations of other proteases in complex biological samples, such as sputum, could potentially cleave the substrate, although many available substrates are relatively specific to neutrophil elastase.

Q5: How can I be sure the activity I'm measuring is specific to neutrophil elastase?

A5: To confirm the specificity of the assay, especially when using complex biological samples or a new cell line, it is recommended to include a control with a specific neutrophil elastase inhibitor, such as Sivelestat or SPCK. A significant reduction in signal in the presence of the inhibitor would indicate that the measured activity is primarily due to neutrophil elastase.

Experimental Protocols

Fluorometric Neutrophil Elastase Activity Assay

This protocol is a generalized procedure based on commercially available kits.

1. Reagent Preparation:

  • NE Assay Buffer: Warm to room temperature before use.

  • NE Enzyme Standard: Reconstitute the lyophilized standard with the provided dilution buffer to create a stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • NE Substrate: Thaw and keep on ice, protected from light.

2. Standard Curve Preparation:

  • Prepare a working solution of the NE Enzyme Standard by diluting the stock solution in NE Assay Buffer.

  • Create a series of standards by adding increasing volumes of the working enzyme solution to wells of a 96-well black plate.

  • Adjust the final volume in each standard well to 50 µL with NE Assay Buffer.

3. Sample Preparation:

  • Add 2-50 µL of your sample (e.g., plasma, cell lysate) to the wells.

  • Adjust the final volume to 50 µL with NE Assay Buffer.

  • If high background is expected, prepare a sample background control well with 100 µL of your sample and assay buffer, without the substrate mix.

4. Reaction and Measurement:

  • Prepare a Substrate Reaction Mix by diluting the NE Substrate in NE Assay Buffer (typically a 1:25 dilution). Prepare enough for all standard and sample wells.

  • Add 50 µL of the Substrate Reaction Mix to each standard and sample well, bringing the total volume to 100 µL.

  • Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 10-20 minutes. Use an excitation wavelength of 380-400 nm and an emission wavelength of 500-505 nm.

5. Data Analysis:

  • Choose two time points (T1 and T2) within the linear range of the reaction.

  • Subtract the fluorescence reading at T1 from the reading at T2 for each well to get the change in fluorescence (ΔRFU).

  • Subtract the 0 standard reading from all other readings.

  • Plot the ΔRFU for the standards against the known concentrations to generate a standard curve.

  • Calculate the NE activity in your samples based on the standard curve.

Visualizations

Neutrophil Activation and Elastase Release Pathway

Neutrophil_Activation_Elastase_Release cluster_stimuli Stimuli cluster_cell Neutrophil cluster_extracellular Extracellular Space Pathogen Pathogens (e.g., bacteria) Receptor Cell Surface Receptors Pathogen->Receptor ImmuneComplex Immune Complexes ImmuneComplex->Receptor ChemotacticAgent Chemotactic Agents (e.g., PMA) ChemotacticAgent->Receptor Signaling Intracellular Signaling (e.g., PKC, p38 MAPK) Receptor->Signaling Activation Granule Azurophil Granules (containing Neutrophil Elastase) Signaling->Granule Mobilization Degranulation Degranulation Granule->Degranulation Fusion with cell membrane Release Elastase Release Degranulation->Release Elastase Active Neutrophil Elastase Release->Elastase Matrix Extracellular Matrix Proteins (e.g., Elastin, Collagen) Elastase->Matrix Cleavage Degradation Matrix Degradation Matrix->Degradation

Caption: Neutrophil activation by various stimuli leads to elastase release.

General Experimental Workflow

Experimental_Workflow PrepReagents 1. Prepare Reagents (Buffer, Standards, Substrate) PrepSamples 2. Prepare Samples and Standards PrepReagents->PrepSamples AddSubstrate 3. Add Substrate to Initiate Reaction PrepSamples->AddSubstrate Incubate 4. Incubate at 37°C AddSubstrate->Incubate Measure 5. Measure Fluorescence/Absorbance Incubate->Measure Analyze 6. Analyze Data Measure->Analyze

Caption: A typical workflow for a neutrophil elastase activity assay.

Troubleshooting Logic

Troubleshooting_Logic Start Assay Issue? LowSignal Low/No Signal? Start->LowSignal HighBackground High Background? Start->HighBackground ErraticReadings Erratic Readings? Start->ErraticReadings CheckTemp Check Reagent Temperature LowSignal->CheckTemp Yes CheckSampleBG Run Sample Background Control HighBackground->CheckSampleBG Yes CheckHomogenization Check Sample Homogenization ErraticReadings->CheckHomogenization Yes CheckWavelength Check Reader Wavelength CheckTemp->CheckWavelength CheckEnzyme Check Enzyme Activity CheckWavelength->CheckEnzyme CheckSubstrate Check Substrate Integrity CheckSampleBG->CheckSubstrate CheckPipetting Review Pipetting Technique CheckHomogenization->CheckPipetting CheckBuffer Use Consistent Assay Buffer CheckPipetting->CheckBuffer

Improving sensitivity of the MeOSuc-AAPV-pNA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of the MeOSuc-AAPV-pNA assay for neutrophil elastase and proteinase 3 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MeOSuc-AAPV-pNA assay?

The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the activity of serine proteases, primarily neutrophil elastase and proteinase 3. The synthetic peptide substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), is cleaved by these enzymes. This cleavage releases the chromophore p-nitroanilide (pNA), which results in a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Q2: What are the primary enzymes detected by this assay?

This assay is highly sensitive for human and mouse neutrophil elastase and proteinase 3 (PR3).[1] It is not significantly hydrolyzed by cathepsin G or chymotrypsin, making it relatively specific for elastase-like proteases.[1]

Q3: My signal is very low or undetectable. What are the possible causes?

Low or no signal can stem from several factors:

  • Low Enzyme Concentration: The amount of active enzyme in your sample may be below the detection limit of the assay.

  • Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature can significantly reduce enzyme activity.

  • Inactive Enzyme: The enzyme may have been inactivated during sample preparation or storage.

  • Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of neutrophil elastase.

  • Improper Reagent Preparation: Incorrect concentrations of the substrate or buffer components can lead to a weak signal.

Q4: How can I increase the sensitivity of my assay?

To enhance the sensitivity of the MeOSuc-AAPV-pNA assay, consider the following:

  • Optimize Substrate Concentration: While a higher substrate concentration can increase the initial reaction rate, using a concentration around the Michaelis constant (Km) value is often optimal for detecting low enzyme concentrations. The Km for MeOSuc-AAPV-pNA with human neutrophil elastase has been reported to be approximately 0.152 mM.

  • Adjust Incubation Time: Increasing the incubation time can allow for more product to accumulate, thus amplifying the signal. However, be mindful that extended incubation can also lead to higher background.

  • Optimize Buffer Conditions: The optimal pH for neutrophil elastase activity is generally in the slightly alkaline range (around 8.0-8.5). Ensure your assay buffer is within this range. Ionic strength can also influence enzyme activity, so it's a parameter worth optimizing.

  • Switch to a More Sensitive Detection Method: Fluorometric assays are inherently more sensitive than colorimetric assays. Consider using a fluorogenic substrate for a significant boost in sensitivity.

Q5: What are some more sensitive alternatives to the MeOSuc-AAPV-pNA substrate?

For a significant increase in sensitivity, fluorogenic substrates are recommended. These substrates, upon cleavage, release a highly fluorescent molecule. A popular alternative is MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin), which offers a much lower limit of detection. Additionally, specialized ELISA-based methods can provide even greater sensitivity and specificity.

Assay Sensitivity Comparison

The choice of substrate and detection method has a significant impact on the sensitivity of a neutrophil elastase assay. Fluorometric and ELISA-based methods generally offer much lower detection limits compared to chromogenic assays.

Assay TypeSubstrate/MethodTypical Limit of Detection (LOD)Reference
Chromogenic MeOSuc-AAPV-pNA~10-100 ng/mLGeneral literature
Fluorometric MeOSuc-AAPV-AMCAs low as 1 ng of Neutrophil Elastase[2][3]
ELISA-based ProteaseTag® Active NE Immunoassay3.3 ng/mL[4][5]
ELISA Kit Sandwich ELISA for total NE1.98 pg/mL[6][7]
ELISA Kit SimpleStep ELISA® for total NE15.8 pg/mL

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Signal 1. Insufficient enzyme concentration. 2. Inactive enzyme due to improper handling or storage. 3. Suboptimal assay buffer pH or ionic strength. 4. Incorrect substrate concentration. 5. Presence of inhibitors in the sample.1. Concentrate your sample if possible. 2. Ensure proper sample handling and storage on ice or at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize the assay buffer. The optimal pH for neutrophil elastase is typically between 8.0 and 8.5. Test different ionic strengths. 4. Titrate the substrate concentration. A concentration near the Km value (approx. 0.152 mM) is a good starting point. 5. Dilute the sample to reduce inhibitor concentration. If inhibitors are known, consider purification steps to remove them.
High Background 1. Spontaneous substrate degradation. 2. Contamination of reagents or samples. 3. Extended incubation times.1. Prepare fresh substrate solution for each experiment. 2. Use high-purity water and reagents. Ensure clean labware. 3. Reduce the incubation time. Run a time-course experiment to find the optimal balance between signal and background.
Poor Reproducibility 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Inconsistent incubation times. 4. Edge effects in the microplate.1. Calibrate your pipettes regularly. Use fresh tips for each sample and reagent. 2. Ensure all reagents and the microplate are at the same temperature before starting the reaction. Use a temperature-controlled plate reader. 3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a consistent temperature and humidity across the plate.

Experimental Protocols

Protocol 1: MeOSuc-AAPV-pNA Chromogenic Assay

This protocol provides a general framework for measuring neutrophil elastase activity using the MeOSuc-AAPV-pNA substrate.

Materials:

  • Human Neutrophil Elastase (positive control)

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 8.0, containing 0.5 M NaCl)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

    • Prepare a stock solution of MeOSuc-AAPV-pNA in a suitable solvent like DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.2 mM).

    • Prepare a standard curve of human neutrophil elastase by serially diluting it in the Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of your samples and standards to the wells of the 96-well plate.

    • Include a blank control containing only the Assay Buffer.

    • Pre-incubate the plate at the reaction temperature for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.

    • Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding acetic acid) before reading the absorbance.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all samples and standards.

    • Plot the corrected rates of the standards against their concentrations to generate a standard curve.

    • Determine the enzyme concentration in your samples by interpolating their rates from the standard curve.

Protocol 2: High-Sensitivity Fluorometric Assay

This protocol outlines a more sensitive method using the fluorogenic substrate MeOSuc-AAPV-AMC.

Materials:

  • Human Neutrophil Elastase (positive control)

  • MeOSuc-AAPV-AMC substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[3]

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to 37°C.

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO.

    • Prepare a working solution of the substrate by diluting the stock in the Assay Buffer (e.g., to 10 µM).[3]

    • Prepare a standard curve of human neutrophil elastase in the Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of your samples and standards to the wells of the 96-well black plate.

    • Include a blank control with only Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Start the reaction by adding 50 µL of the pre-warmed substrate working solution.

    • Measure the fluorescence intensity in a kinetic mode every 1-2 minutes for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of change in fluorescence (ΔRFU/min) from the linear portion of the curve.

    • Subtract the rate of the blank from all readings.

    • Generate a standard curve by plotting the corrected rates of the standards against their concentrations.

    • Determine the enzyme concentration in your samples from the standard curve.

Visualizations

Assay_Principle Substrate MeOSuc-AAPV-pNA (Colorless) Enzyme Neutrophil Elastase or Proteinase 3 Substrate->Enzyme Cleavage Products Cleaved Peptide + p-nitroanilide (pNA) (Yellow) Enzyme->Products Detection Measure Absorbance at 405 nm Products->Detection Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Standards) start->prep_reagents plate_setup Add Samples and Standards to 96-well Plate prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Read Plate (Absorbance or Fluorescence) add_substrate->read_plate analyze_data Analyze Data (Calculate Rates, Plot Standard Curve) read_plate->analyze_data end End analyze_data->end NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC_delta Protein Kinase Cδ (PKCδ) NE->PKC_delta Duox1 Dual Oxidase 1 (Duox1) PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

References

Technical Support Center: MeOSuc-AAPV-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate MeOSuc-AAPV-pNA.

Frequently Asked Questions (FAQs)

Q1: What is MeOSuc-AAPV-pNA and what is its primary application?

MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a highly sensitive chromogenic substrate for human and mouse neutrophil elastase and proteinase 3 (PR3).[1][2][3] It is not significantly hydrolyzed by cathepsin G or chymotrypsin.[1] Its primary application is in in vitro enzyme activity assays with purified enzymes or in biological fluids.[1] Upon cleavage by the enzyme, it releases p-nitroaniline (pNA), which can be detected spectrophotometrically at 405-410 nm.[1][4]

Q2: What is the solubility of MeOSuc-AAPV-pNA?

MeOSuc-AAPV-pNA is soluble in several organic solvents but has limited solubility in aqueous solutions.[2] It is crucial to first dissolve the peptide in an appropriate organic solvent before diluting it into the aqueous assay buffer.

Data Presentation: Solubility of MeOSuc-AAPV-pNA

SolventSolubilityReference
DMSO>20 mM[1]
DMF30 mg/mL[2]
Methanol1 mg/mL[1]
Ethanol5 mg/mL[2]
PBS (pH 7.2)Slightly soluble[2]

Q3: How should I store MeOSuc-AAPV-pNA?

For long-term storage, MeOSuc-AAPV-pNA powder should be stored at -20°C.[1]

Q4: Can I use MeOSuc-AAPV-pNA for cell-based assays?

The cell permeability of MeOSuc-AAPV-pNA has not been extensively tested.[3] For intracellular enzyme activity measurements, a cell-permeable substrate would be more appropriate.

Troubleshooting Guides

This section addresses common issues encountered during experiments with MeOSuc-AAPV-pNA.

Issue 1: Substrate Precipitation in Assay Buffer

Symptoms:

  • The assay solution becomes cloudy or turbid upon addition of the substrate.

  • Inconsistent or non-linear reaction rates.

  • High background absorbance.

Possible Causes and Solutions:

CauseSolution
Low aqueous solubility of MeOSuc-AAPV-pNA. The substrate must be completely dissolved in an organic solvent like DMSO before being added to the aqueous assay buffer. Prepare a concentrated stock solution in DMSO (e.g., 50 mM).[5]
Final concentration of organic solvent is too low. Ensure the final concentration of the organic solvent in the assay is sufficient to maintain substrate solubility, but not so high as to inhibit enzyme activity. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes.
Incorrect order of reagent addition. Add the substrate stock solution to the assay buffer last, just before initiating the reaction with the enzyme. Pipette the substrate directly into the buffer with gentle mixing to ensure rapid and even dispersion.
Low temperature of the assay buffer. Ensure the assay buffer is at the optimal temperature for the enzyme (e.g., 25°C or 37°C) before adding the substrate. Some compounds are less soluble at lower temperatures.
Issue 2: No or Low Enzyme Activity Detected

Symptoms:

  • No significant increase in absorbance at 410 nm over time.

  • Calculated enzyme activity is much lower than expected.

Possible Causes and Solutions:

CauseSolution
Inactive enzyme. Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Reconstitute the enzyme in a buffer that ensures stability, such as 50 mM sodium acetate, pH 5.5, with 200 mM NaCl to prevent autolysis.[6]
Suboptimal assay buffer conditions. The pH and ionic strength of the assay buffer are critical for enzyme activity. A common buffer for human neutrophil elastase is 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[5]
Presence of inhibitors in the sample or reagents. Common enzyme inhibitors include EDTA, high concentrations of certain salts, and other chelating agents. Ensure all reagents are of high purity.
Incorrect wavelength measurement. Ensure the spectrophotometer is set to read the absorbance at or near the peak for p-nitroaniline, which is 405-410 nm.
Substrate concentration is too low. If the substrate concentration is significantly below the Michaelis constant (Km), the reaction rate will be low. Optimize the substrate concentration by performing a substrate titration experiment.
Issue 3: High Background Absorbance

Symptoms:

  • The initial absorbance reading (before adding the enzyme) is high.

  • The blank wells (containing all components except the enzyme) show a significant increase in absorbance over time.

Possible Causes and Solutions:

CauseSolution
Spontaneous hydrolysis of the substrate. This can occur at non-optimal pH or temperature. Prepare fresh substrate dilutions just before use and run a "no enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate of the enzyme-catalyzed reaction.
Contaminated reagents. Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers if necessary.
Interfering substances in the sample. Some compounds in biological samples can absorb light at 410 nm. Run a sample blank containing the sample and assay buffer but no substrate to determine the sample's intrinsic absorbance.

Experimental Protocols

Protocol 1: Human Neutrophil Elastase Activity Assay

This protocol is adapted from established methods for measuring human neutrophil elastase activity using MeOSuc-AAPV-pNA.[5][7]

Materials:

  • Human Neutrophil Elastase

  • MeOSuc-AAPV-pNA

  • DMSO

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 500 mM NaCl

  • 96-well clear flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Prepare a 50 mM MeOSuc-AAPV-pNA stock solution: Dissolve the required amount of MeOSuc-AAPV-pNA in DMSO.[5]

  • Prepare the enzyme solution: Dissolve the human neutrophil elastase in the reaction buffer to the desired concentration.[5] Keep the enzyme on ice.

  • Set up the assay plate:

    • Test wells: Add the desired volume of reaction buffer.

    • Blank wells: Add the same volume of reaction buffer.

  • Add the substrate: Just prior to the assay, dilute the 50 mM substrate stock solution with an equal volume of 200 mM Tris-HCl, pH 8.0.[5] Add 40 µL of the diluted substrate stock solution to 960 µL of reaction buffer to create the assay mixture.[5] Add the appropriate volume of this assay mixture to the test and blank wells.

  • Initiate the reaction: Add the enzyme solution to the test wells. Add an equal volume of reaction buffer to the blank wells.

  • Measure absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 25°C and monitor the change in absorbance at 410 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).[5][7]

Calculation of Enzyme Activity:

The rate of p-nitroaniline production can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA410/min * Total assay volume (mL)) / (ε * Path length (cm) * mg of enzyme)

Where:

  • ΔA410/min is the rate of absorbance change per minute.

  • ε (molar extinction coefficient of p-nitroaniline) = 8800 M⁻¹cm⁻¹.[5]

  • Path length is typically 1 cm for a standard cuvette, but needs to be determined for a 96-well plate.

Protocol 2: Preparation of a p-Nitroaniline (pNA) Standard Curve

This is essential for quantifying the amount of product formed in the enzyme assay.[8][9]

Materials:

  • p-Nitroaniline (pNA)

  • DMSO

  • Reaction Buffer (same as the enzyme assay)

  • 96-well clear flat-bottom microplate

  • Spectrophotometer

Procedure:

  • Prepare a 10 mM pNA stock solution: Dissolve 13.8 mg of pNA in 10 mL of DMSO.

  • Prepare a series of dilutions: Create a series of pNA standards in the reaction buffer ranging from 0 to 200 µM.

  • Measure absorbance: Add each standard to a well of the 96-well plate and measure the absorbance at 410 nm.

  • Plot the standard curve: Plot the absorbance at 410 nm versus the concentration of pNA (µM). The resulting graph should be linear and can be used to determine the concentration of pNA produced in the enzymatic reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_substrate Prepare 50 mM MeOSuc-AAPV-pNA stock in DMSO add_substrate Add diluted substrate to wells prep_substrate->add_substrate prep_enzyme Prepare enzyme solution in reaction buffer initiate_reaction Add enzyme to initiate reaction prep_enzyme->initiate_reaction prep_buffer Prepare reaction buffer (100 mM Tris-HCl, pH 7.5, 500 mM NaCl) plate_setup Add reaction buffer to 96-well plate prep_buffer->plate_setup plate_setup->add_substrate add_substrate->initiate_reaction read_absorbance Read absorbance at 410 nm (kinetic mode) initiate_reaction->read_absorbance calculate_activity Calculate enzyme activity read_absorbance->calculate_activity

Caption: Experimental workflow for the neutrophil elastase assay.

troubleshooting_insolubility start Insoluble MeOSuc-AAPV-pNA check_stock Is the stock solution fully dissolved in DMSO? start->check_stock dissolve_properly Ensure complete dissolution of stock solution. check_stock->dissolve_properly No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_properly->check_stock increase_dmso Increase final DMSO concentration (1-5%). check_dilution->increase_dmso Yes check_temp Is the assay buffer at room temperature or 37°C? check_dilution->check_temp No increase_dmso->check_temp warm_buffer Warm buffer to the appropriate temperature. check_temp->warm_buffer No success Soluble Substrate check_temp->success Yes warm_buffer->check_temp

Caption: Troubleshooting logic for insoluble MeOSuc-AAPV-pNA.

References

Validation & Comparative

A Head-to-Head Comparison of MeOSuc-AAPV-pNA and Other Substrates for Neutrophil Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of neutrophil elastase activity is critical. This guide provides an objective comparison of the widely used chromogenic substrate, MeOSuc-AAPV-pNA, with other common elastase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Its primary role is in host defense, where it degrades proteins of engulfed pathogens. However, when released extracellularly during inflammation, it can cause significant tissue damage, implicating it in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable quantification of NE activity is paramount in both basic research and the development of therapeutic inhibitors.

This guide focuses on the performance of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) in comparison to other commercially available substrates. We will delve into their kinetic parameters, assay protocols, and the signaling pathways in which neutrophil elastase plays a crucial role.

Performance Comparison of Elastase Substrates

The choice of substrate for measuring neutrophil elastase activity is critical and depends on factors such as sensitivity, specificity, and the desired assay format (colorimetric vs. fluorometric). Below is a summary of the kinetic parameters for MeOSuc-AAPV-pNA and other commonly used substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reporter GroupExcitation (nm)Emission (nm)
MeOSuc-AAPV-pNA Chromogenic152[1]-120,000[2]p-Nitroaniline (pNA)-405-410[3]
Suc-AAPV-pNA Chromogenic---p-Nitroaniline (pNA)-410
Suc-AAPA-pNA Chromogenic---p-Nitroaniline (pNA)-410
Suc-AAPF-pNA Chromogenic1700[4]--p-Nitroaniline (pNA)-410[4]
MeOSuc-AAPV-AMC Fluorogenic362[5][6][7]-11,000[8]7-Amino-4-methylcoumarin (AMC)380[5][6][7]460[5][6][7]
MeOSuc-AAPV-AFC Fluorogenic130[9]--7-Amino-4-trifluoromethylcoumarin (AFC)380[9]500[9]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

Accurate and reproducible data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing a neutrophil elastase activity assay using both chromogenic and fluorogenic substrates in a 96-well plate format.

Chromogenic Assay Protocol using MeOSuc-AAPV-pNA

This protocol is adapted for a standard 96-well microplate reader.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Inhibitor of choice (for inhibition studies)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute the HNE to a stock concentration of 1 mg/mL in the assay buffer. Further dilute to a working concentration (e.g., 10-100 ng/well) immediately before use.

    • Prepare a stock solution of MeOSuc-AAPV-pNA in a suitable solvent like DMSO (e.g., 10 mM). Further dilute to a working concentration in the assay buffer (e.g., 100-500 µM).

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • For inhibitor studies, add 25 µL of the inhibitor solution to the respective wells. For control wells, add 25 µL of the vehicle used to dissolve the inhibitor.

    • Add 25 µL of the diluted HNE solution to all wells except for the blank (substrate control) wells. Add 25 µL of assay buffer to the blank wells.

    • Mix the plate gently and incubate for 10-15 minutes at 37°C.

  • Initiate the Reaction:

    • Add 100 µL of the MeOSuc-AAPV-pNA working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately start measuring the absorbance at 405 nm (or 410 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Subtract the rate of the blank (substrate control) from all other readings.

    • For inhibitor studies, calculate the percent inhibition relative to the control (no inhibitor) wells.

Fluorogenic Assay Protocol using MeOSuc-AAPV-AMC

This protocol is designed for use with a fluorescence microplate reader.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-AMC substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Inhibitor of choice (for inhibition studies)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute and dilute HNE as described for the chromogenic assay.

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO (e.g., 10 mM). Dilute to a working concentration in the assay buffer (e.g., 50-200 µM).

  • Assay Setup:

    • Follow the same setup procedure as for the chromogenic assay, using a 96-well black plate.

  • Initiate the Reaction:

    • Add 100 µL of the MeOSuc-AAPV-AMC working solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode at 37°C for 15-30 minutes, with readings every 1-2 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the RFU versus time curve (ΔRFU/min).

    • Subtract the rate of the blank from all other readings.

    • Determine percent inhibition for inhibitor studies.

Visualizing the Molecular Landscape

To better understand the context in which neutrophil elastase operates and the experimental workflows used to study it, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: Elastase Activity Assay prep Reagent Preparation setup Assay Setup (96-well plate) prep->setup incubation Pre-incubation (Enzyme +/- Inhibitor) setup->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction read Kinetic Reading (Absorbance/Fluorescence) reaction->read analysis Data Analysis (Calculate Rate) read->analysis

Caption: A streamlined workflow for conducting a neutrophil elastase activity assay.

G NE Neutrophil Elastase (NE) EGFR EGF Receptor (EGFR) NE->EGFR activates ERK ERK EGFR->ERK activates NFkB NF-κB ERK->NFkB activates MUC5AC MUC5AC Gene Expression NFkB->MUC5AC induces

Caption: Signaling pathway of NE-induced MUC5AC mucin gene expression.[10][11]

G cluster_chromogenic Chromogenic Substrates cluster_fluorogenic Fluorogenic Substrates MeOSuc_AAPV_pNA MeOSuc-AAPV-pNA Suc_AAPV_pNA Suc-AAPV-pNA MeOSuc_AAPV_AMC MeOSuc-AAPV-AMC MeOSuc_AAPV_AFC MeOSuc-AAPV-AFC Elastase Neutrophil Elastase Elastase->MeOSuc_AAPV_pNA cleaves Elastase->Suc_AAPV_pNA cleaves Elastase->MeOSuc_AAPV_AMC cleaves Elastase->MeOSuc_AAPV_AFC cleaves

Caption: Logical relationship between neutrophil elastase and different substrate types.

Conclusion

MeOSuc-AAPV-pNA remains a robust and widely used substrate for the colorimetric determination of neutrophil elastase activity. Its high catalytic efficiency makes it a sensitive and reliable choice for many applications. However, for studies requiring even higher sensitivity or for use in high-throughput screening where fluorescence is the preferred readout, fluorogenic substrates such as MeOSuc-AAPV-AMC or MeOSuc-AAPV-AFC may be more suitable, despite their potentially lower affinity for the enzyme as indicated by a higher Km value.

The selection of an appropriate substrate should be guided by the specific requirements of the experiment, including the desired level of sensitivity, the available instrumentation, and the nature of the biological samples being analyzed. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and to standardize their methodologies for the accurate and reproducible measurement of neutrophil elastase activity.

References

A Comparative Guide to Elastase Activity Assays: Validation of the MeOSuc-AAPV-pNA Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory diseases, tissue remodeling, and the efficacy of protease inhibitors, accurate measurement of elastase activity is paramount. This guide provides a comprehensive validation overview of the chromogenic MeOSuc-AAPV-pNA-based elastase assay, comparing it with other common methods, namely fluorogenic substrate assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Introduction to Elastase Assays

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary function is the degradation of extracellular matrix proteins. However, excessive elastase activity can lead to tissue damage and is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis. Consequently, the reliable quantification of elastase activity is crucial for both basic research and clinical diagnostics.

This guide focuses on the validation of the N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) based assay, a widely used colorimetric method. We will compare its performance characteristics with those of fluorogenic substrate assays and ELISAs, providing detailed experimental protocols and supporting data to aid in the selection of the most appropriate assay for specific research needs.

Comparison of Elastase Assay Methodologies

The selection of an appropriate elastase assay depends on several factors, including the required sensitivity, specificity, sample type, and available equipment. The following table summarizes the key characteristics of the three major types of elastase assays.

FeatureMeOSuc-AAPV-pNA Assay (Colorimetric)Fluorogenic Substrate AssayELISA
Principle Enzymatic cleavage of a chromogenic substrate releases p-nitroanilide (pNA), which is measured by absorbance.Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC or AFC), which is measured by fluorescence.Immuno-capture of elastase protein, followed by enzymatic detection. Measures total protein, not necessarily activity.
Measures Enzymatic activityEnzymatic activityTotal elastase protein concentration (active and inactive forms)
Sensitivity ModerateHighVery High[1][2]
Specificity Substrate is also cleaved by proteinase 3 (PR3)[3][4]Substrate specificity can vary; some are more selective for neutrophil elastase.Highly specific for the target elastase protein due to antibody-based detection.
Throughput High (96-well plate format)High (96-well plate format)High (96-well plate format)
Equipment Spectrophotometer (plate reader)Fluorescence plate readerAbsorbance plate reader
Cost Relatively lowModerateHigher
Advantages Simple, robust, and cost-effective.[5]Higher sensitivity than colorimetric assays.Can detect total elastase protein, including inactive forms complexed with inhibitors.
Disadvantages Lower sensitivity compared to fluorogenic and ELISA methods; potential for interference from colored compounds in the sample.Requires a fluorescence plate reader; potential for fluorescence quenching by sample components.Does not directly measure enzymatic activity; may overestimate active enzyme levels.

Experimental Protocols

MeOSuc-AAPV-pNA-Based Colorimetric Assay

This protocol is a standard method for determining neutrophil elastase activity in purified enzyme preparations or biological samples.

Materials:

  • Human Neutrophil Elastase (HNE)

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve MeOSuc-AAPV-pNA in DMSO to make a 100 mM stock solution.

    • Dilute the HNE standard and samples in Assay Buffer to the desired concentrations.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 25 µL of the HNE standard or sample to the appropriate wells.

    • Include a blank control containing only Assay Buffer.

  • Initiate Reaction:

    • Add 25 µL of a 10 mM MeOSuc-AAPV-pNA working solution (diluted from the stock in Assay Buffer) to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm every 1-2 minutes for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

    • The concentration of p-nitroanilide released can be calculated using the Beer-Lambert law (extinction coefficient for pNA at 405 nm is 8800 M⁻¹cm⁻¹).

Fluorogenic Substrate Assay

This protocol utilizes a fluorogenic substrate, such as MeOSuc-AAPV-AMC, for a more sensitive detection of elastase activity.

Materials:

  • Human Neutrophil Elastase (HNE)

  • MeOSuc-AAPV-AMC (or other suitable fluorogenic substrate)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 380/460 nm for AMC[6][7])

Procedure:

  • Prepare Reagents:

    • Dissolve MeOSuc-AAPV-AMC in DMSO to make a 10 mM stock solution.

    • Dilute the HNE standard and samples in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black plate.

    • Add 25 µL of the HNE standard or sample.

    • Include a blank control.

  • Initiate Reaction:

    • Add 25 µL of a 100 µM MeOSuc-AAPV-AMC working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Determine the rate of increase in fluorescence over time.

    • A standard curve of the free fluorophore can be used to quantify the amount of substrate cleaved.

Human Neutrophil Elastase ELISA

This protocol outlines a typical sandwich ELISA for the quantification of total human neutrophil elastase protein.

Materials:

  • Human Neutrophil Elastase ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute standards and prepare dilutions as per the kit manufacturer's instructions.

    • Prepare wash buffer and other reagents as required.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate as per the manufacturer's protocol to allow the elastase to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution (e.g., TMB) and incubate to allow color development.

    • Add the stop solution to terminate the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of elastase in the samples by interpolating their absorbance values on the standard curve.

Validation Data and Performance Characteristics

Table 1: Performance Characteristics of Elastase Assays
ParameterMeOSuc-AAPV-pNA AssayFluorogenic Assay (MeOSuc-AAPV-AMC)ELISA (Typical Commercial Kit)
Limit of Detection (LOD) ~10-20 ng/mL~1-5 ng/mL~0.1-1 ng/mL[2]
Limit of Quantification (LOQ) Not consistently reportedNot consistently reported~0.5-2 ng/mL
Linear Range Enzyme concentration dependentEnzyme concentration dependent~1-100 ng/mL (Varies by kit)
Precision (Intra-assay CV%) < 10%< 10%< 5-10%[2]
Precision (Inter-assay CV%) < 15%< 15%< 10-15%[2]
Spike/Recovery Typically 80-120%Typically 80-120%Typically 85-115%

Visualizing the Methodologies

To further clarify the principles behind these assays, the following diagrams illustrate the core mechanisms.

MeOSuc_AAPV_pNA_Assay cluster_before Before Enzymatic Cleavage cluster_enzyme cluster_after After Enzymatic Cleavage MeOSuc-AAPV-pNA MeOSuc-AAPV-pNA (Colorless Substrate) Elastase Neutrophil Elastase MeOSuc-AAPV-pNA->Elastase Binds to active site MeOSuc-AAPV MeOSuc-AAPV Elastase->MeOSuc-AAPV Releases pNA p-Nitroaniline (Yellow Product) Elastase->pNA Releases

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by elastase.

Fluorogenic_Assay cluster_before_fluor Before Enzymatic Cleavage cluster_enzyme_fluor cluster_after_fluor After Enzymatic Cleavage MeOSuc-AAPV-AMC MeOSuc-AAPV-AMC (Non-fluorescent) Elastase_F Neutrophil Elastase MeOSuc-AAPV-AMC->Elastase_F Binds to active site MeOSuc-AAPV_F MeOSuc-AAPV Elastase_F->MeOSuc-AAPV_F Releases AMC AMC (Fluorescent) Elastase_F->AMC Releases

Caption: Release of a fluorescent molecule in a fluorogenic assay.

ELISA_Assay Capture_Ab Capture Antibody (Immobilized) Elastase_Protein Elastase Protein Capture_Ab->Elastase_Protein Binds Detection_Ab Detection Antibody (Enzyme-linked) Elastase_Protein->Detection_Ab Binds Substrate Substrate (Colorless) Detection_Ab->Substrate Converts Product Colored Product Substrate->Product

Caption: Principle of a sandwich ELISA for elastase detection.

Conclusion

The MeOSuc-AAPV-pNA-based elastase assay is a robust, cost-effective, and straightforward method for the quantification of elastase activity. Its primary limitation is a lower sensitivity compared to fluorogenic and ELISA-based methods. For studies requiring high sensitivity or the quantification of total elastase protein (both active and inactive), fluorogenic assays or ELISAs may be more suitable alternatives. However, for routine activity screening, inhibitor studies, and applications where moderate sensitivity is sufficient, the MeOSuc-AAPV-pNA assay provides a reliable and economical choice. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and validating the most appropriate elastase assay for their specific scientific objectives.

References

MeOSuc-AAPV-pNA: A Comparative Guide to its Cross-reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) and its reactivity with various proteases. The information presented is supported by experimental data to assist researchers in making informed decisions for their experimental designs.

Overview of MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a well-established synthetic peptide substrate used to assay the activity of certain serine proteases. Upon cleavage by a suitable protease, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity. This substrate is particularly noted for its high sensitivity towards neutrophil elastase.

Quantitative Comparison of Protease Reactivity

The specificity of MeOSuc-AAPV-pNA has been evaluated against several proteases. The kinetic parameters, Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km), are crucial for understanding the efficiency of an enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

ProteaseKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reactivity Level
Human Neutrophil Elastase (HNE)0.15216.3107,237High
Proteinase 3 (PR3)0.211.88,571Moderate
Cathepsin G---Negligible[1][2][3]
Chymotrypsin---Negligible[1][2][3]
Trypsin---Not reported/Negligible
Thrombin---Not reported/Negligible
Plasmin---Not reported/Negligible

Note: "-" indicates that significant hydrolysis was not detected or kinetic parameters were not available in the reviewed literature, suggesting negligible reactivity. The primary sources consistently report a lack of reactivity for Cathepsin G and Chymotrypsin[1][2][3].

Experimental Protocols

General Protease Assay using MeOSuc-AAPV-pNA

This protocol outlines a general procedure for determining the activity of a protease of interest using MeOSuc-AAPV-pNA in a 96-well microplate format.

Materials:

  • MeOSuc-AAPV-pNA substrate

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Purified protease of interest

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear flat-bottom microplates

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO. Store aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations using the assay buffer. A typical final concentration for HNE is 0.1-1.0 mM.

  • Enzyme Preparation:

    • Prepare a stock solution of the purified protease in an appropriate buffer.

    • Dilute the enzyme to the desired final concentration in the assay buffer just before use. The optimal concentration should be determined empirically but should result in a linear rate of substrate hydrolysis over the desired time course.

  • Assay Execution:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V0) by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

    • Convert the rate to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pNA at 405 nm is typically 10,500 M-1cm-1. The path length (l) for a standard 96-well plate is typically calculated based on the volume in the well.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic_Reaction sub MeOSuc-AAPV-pNA es Enzyme-Substrate Complex sub->es sub:e->es:w k1 pro Protease (e.g., Neutrophil Elastase) pro->es es->pro k-1 es:s->pro:n k-1 p1 MeOSuc-AAPV es->p1 k_cat es:e->p1:w k_cat p2 p-Nitroanilide (pNA) (Yellow Product) es:s->p2:n Release Experimental_Workflow start Start prep_sub Prepare MeOSuc-AAPV-pNA Stock and Working Solutions start->prep_sub prep_enz Prepare Protease Working Solution start->prep_enz add_sub Add Substrate to Initiate Reaction prep_sub->add_sub add_enz Add Enzyme to Microplate Wells prep_enz->add_enz add_enz->add_sub measure Measure Absorbance at 405 nm (Kinetic Read) add_sub->measure analyze Analyze Data: Calculate Reaction Rate measure->analyze end End analyze->end

References

A Researcher's Guide to the Reproducibility of Neutrophil Elastase Assays: The MeOSuc-AAPV-pNA Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of neutrophil elastase (NE) activity is critical for advancing our understanding of inflammatory diseases and developing novel therapeutics. This guide provides a comprehensive comparison of the widely used chromogenic substrate assay, MeOSuc-AAPV-pNA, with alternative methods, supported by experimental data and detailed protocols to aid in assay selection and ensure the reliability of your results.

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary role is in host defense, where it contributes to the degradation of phagocytosed microorganisms. However, when released extracellularly in excess, NE can degrade components of the extracellular matrix, leading to tissue damage implicated in a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable quantification of NE activity is a cornerstone of research in these areas.

Comparison of Neutrophil Elastase Activity Assays

The selection of an appropriate assay for measuring neutrophil elastase activity depends on several factors, including the required sensitivity, specificity, sample type, and throughput. While the MeOSuc-AAPV-pNA assay is a popular choice due to its simplicity and cost-effectiveness, several alternative methods offer distinct advantages. The following tables provide a quantitative comparison of these assays.

Assay Type Principle Typical Sample Types Reported Intra-Assay CV (%) Reported Inter-Assay CV (%) Key Advantages Key Disadvantages
Chromogenic (MeOSuc-AAPV-pNA) Enzymatic cleavage of a colorless substrate to release p-nitroaniline (pNA), a yellow chromophore, measured by absorbance at 405 nm.Purified enzyme, cell lysates, biological fluids.Data not consistently reported in literature.Data not consistently reported in literature.Simple, cost-effective, suitable for high-throughput screening.Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds in the sample. Can also be cleaved by proteinase 3 (PR3).
Fluorogenic (e.g., MeOSuc-AAPV-AMC) Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), measured by fluorescence.Purified enzyme, cell lysates, biological fluids.Not consistently reported for specific substrate, but generally low.Not consistently reported for specific substrate, but generally low.Higher sensitivity than chromogenic assays.Requires a fluorescence plate reader, potential for quenching or autofluorescence from sample components.
FRET-based Probes Cleavage of a peptide linker between a fluorescent donor and a quencher molecule, resulting in an increase in fluorescence.Cell culture supernatants, complex biological fluids.Assay dependent.Assay dependent.High specificity and sensitivity, allows for real-time monitoring of enzyme activity.Can be more expensive, may require optimization of the probe design.
ELISA (Enzyme-Linked Immunosorbent Assay) Quantifies the amount of NE protein or NE-generated elastin fragments using specific antibodies.Plasma, serum, bronchoalveolar lavage fluid, cell culture supernatants.4.1 - <83.2 - <10High specificity and sensitivity, can distinguish between active and inactive enzyme (in some formats).Measures protein level, not necessarily enzymatic activity, can be more complex and time-consuming.

Table 1: Comparison of Neutrophil Elastase Assay Performance. The table summarizes the key characteristics of different NE assay methodologies. CV (Coefficient of Variation) is a measure of the reproducibility of the assay.

Experimental Protocols

MeOSuc-AAPV-pNA Assay Protocol

This protocol is a generalized procedure for measuring neutrophil elastase activity using the MeOSuc-AAPV-pNA substrate in a 96-well plate format. It is essential to optimize the conditions for your specific experimental setup.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute the HNE to a stock concentration (e.g., 1 U/mL) in assay buffer. Aliquot and store at -80°C.

    • Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 100 mM).

  • Set up the Assay Plate:

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of your sample (e.g., purified HNE, cell lysate) to the appropriate wells. Include a blank control with 10 µL of assay buffer instead of the sample.

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate the Reaction:

    • Prepare a working solution of the MeOSuc-AAPV-pNA substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).

    • Add 10 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately start measuring the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank control from the sample rates.

    • The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is 8,800 M⁻¹cm⁻¹).

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the workflow of the MeOSuc-AAPV-pNA assay.

MeOSuc_AAPV_pNA_Workflow MeOSuc-AAPV-pNA Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Plate_Setup Set up 96-well Plate (Buffer, Samples/Controls) Reagent_Prep->Plate_Setup Add_Substrate Add Substrate to Initiate Reaction Plate_Setup->Add_Substrate Incubation Incubate at Constant Temperature Add_Substrate->Incubation Read_Absorbance Measure Absorbance at 405 nm (Kinetic) Incubation->Read_Absorbance Data_Analysis Calculate Reaction Rate (V₀) Read_Absorbance->Data_Analysis

Caption: Workflow of the MeOSuc-AAPV-pNA assay.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of the MeOSuc-AAPV-pNA assay and other neutrophil elastase assays:

  • Enzyme Activity: The activity of purified NE can vary between suppliers and batches. It is crucial to perform a standard curve with a known concentration of active enzyme for each experiment.

  • Sample Composition: Biological samples can contain endogenous inhibitors of NE, such as alpha-1 antitrypsin, which can lead to an underestimation of NE activity.

  • Assay Conditions: Temperature, pH, and incubation time can all affect the rate of the enzymatic reaction. Consistent and well-controlled assay conditions are paramount for reproducible results.

  • Pipetting Accuracy: As with any enzymatic assay, precise pipetting of all reagents is critical for minimizing variability between wells and experiments.

  • Substrate Specificity: While MeOSuc-AAPV-pNA is a good substrate for NE, it can also be cleaved by other proteases like proteinase 3. This is an important consideration when working with complex biological samples.

Conclusion

The MeOSuc-AAPV-pNA assay remains a valuable tool for the measurement of neutrophil elastase activity due to its simplicity and accessibility. However, for applications requiring higher sensitivity and specificity, researchers should consider alternative methods such as fluorogenic, FRET-based, or ELISA assays. Regardless of the chosen method, careful optimization of the experimental protocol and a thorough understanding of the factors that can influence reproducibility are essential for generating reliable and meaningful data in the study of neutrophil elastase and its role in health and disease.

A Researcher's Guide to Species-Specific Elastase Activity: A Comparative Analysis of MeOSuc-AAPV-pNA and Alternative Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of elastase activity, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the widely used chromogenic substrate, MeOSuc-AAPV-pNA, with other common alternatives for studying species-specific elastase activity, with a focus on human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).

This guide delves into the kinetic parameters of various substrates, offers detailed experimental protocols, and presents visual workflows to aid in experimental design and data interpretation.

Understanding Species-Specific Elastase Activity

Elastases are serine proteases that play crucial roles in various physiological and pathological processes, including immune responses, tissue remodeling, and inflammation. Significant differences exist in the substrate specificity and kinetic properties of elastases from different species. For instance, human neutrophil elastase and porcine pancreatic elastase, while both classified as elastases, exhibit distinct preferences for substrates and are differentially affected by inhibitors. This species-specific behavior underscores the importance of using well-characterized substrates to ensure the relevance and translatability of research findings, particularly in the context of drug discovery and development.

Comparative Analysis of Elastase Substrates

The choice of substrate can significantly impact the outcome of an elastase activity assay. This section provides a comparative overview of MeOSuc-AAPV-pNA and other commonly used chromogenic and fluorogenic substrates.

MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a sensitive and widely used chromogenic substrate for assaying elastase activity. Upon cleavage by elastase at the C-terminal side of the valine residue, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.

Alternative Substrates include other peptide-pNA conjugates as well as fluorogenic substrates that offer enhanced sensitivity. Common alternatives include:

  • Suc-AAPV-pNA: A similar chromogenic substrate lacking the methoxysuccinyl group.

  • Suc-AAA-pNA: A chromogenic substrate with a different peptide sequence (Ala-Ala-Ala).

  • MeOSuc-AAPV-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which is detected by fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • MeOSuc-AAPV-AFC: Another fluorogenic substrate releasing 7-amino-4-trifluoromethylcoumarin (AFC), with distinct spectral properties (Excitation: ~380-400 nm, Emission: ~500-505 nm).

Quantitative Data Presentation

The following tables summarize the kinetic parameters of MeOSuc-AAPV-pNA and alternative substrates for human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). These values are essential for comparing the efficiency of these substrates in detecting the activity of elastases from different species.

Table 1: Kinetic Parameters of Chromogenic Substrates for Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE)

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
MeOSuc-AAPV-pNA HNE0.211362,000
PPE1.22521,000
Suc-AAA-pNA HNE1.40.2140
PPE0.653249,000

Data compiled from scientific literature. Conditions may vary between studies.

Table 2: Kinetic Parameters of Fluorogenic Substrates for Human Neutrophil Elastase (HNE)

SubstrateKm (μM)
MeOSuc-AAPV-AMC 362[1]
MeOSuc-AAPV-AFC 130

Data obtained from manufacturer datasheets and scientific publications. kcat and kcat/Km values are not consistently reported for these substrates.

Experimental Protocols

This section provides detailed methodologies for performing elastase activity assays using chromogenic substrates like MeOSuc-AAPV-pNA.

General Protocol for Chromogenic Elastase Activity Assay

Materials:

  • Purified human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE)

  • MeOSuc-AAPV-pNA or other pNA-based substrate

  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

  • Substrate Stock Solution: Dissolve the pNA substrate in a suitable solvent like DMSO to a concentration of 10 mM.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the elastase enzyme to the desired concentration in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and the substrate used.

    • Prepare a series of substrate dilutions in Assay Buffer from the stock solution. The final concentrations should bracket the expected Km value.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to each well.

    • To initiate the reaction, add 25 µL of the substrate dilution to each well.

    • Include appropriate controls:

      • Blank: 75 µL of Assay Buffer and 25 µL of the highest concentration of substrate.

      • Enzyme control: 75 µL of Assay Buffer and 25 µL of the enzyme solution.

  • Measurement:

    • Immediately place the microplate in the plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is typically ~10,000 M-1cm-1).

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

    • The catalytic efficiency is determined by the kcat/Km ratio.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can help to visualize the experimental processes and the underlying principles.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dilutions Create Serial Dilutions of Substrate Reagents->Dilutions Plate Pipette Reagents into 96-well Plate Dilutions->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Velocity Calculate Initial Velocity (V0) Measure->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Velocity->Kinetics Compare Compare Substrate Efficiency (kcat/Km) Kinetics->Compare

Caption: Workflow for determining elastase kinetic parameters.

Signaling_Pathway Elastase Elastase Substrate MeOSuc-AAPV-pNA (Substrate) Elastase->Substrate Cleavage Product1 MeOSuc-AAPV Substrate->Product1 Product2 p-Nitroaniline (pNA) (Chromogenic Product) Substrate->Product2 Detection Spectrophotometric Detection (405 nm) Product2->Detection

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by elastase.

Conclusion

The selection of a suitable substrate is a critical step in studying species-specific elastase activity. MeOSuc-AAPV-pNA serves as a reliable and effective chromogenic substrate for both human neutrophil elastase and porcine pancreatic elastase, though with differing efficiencies. For studies requiring higher sensitivity, fluorogenic alternatives such as MeOSuc-AAPV-AMC or MeOSuc-AAPV-AFC may be more appropriate. By carefully considering the kinetic parameters and adhering to standardized experimental protocols, researchers can obtain accurate and comparable data, leading to a deeper understanding of the role of elastases in health and disease. This guide provides the necessary information to make informed decisions for designing and executing robust elastase activity assays.

References

A Researcher's Guide to Bridging the Gap: Correlating MeOSuc-AAPV-pNA In Vitro Results with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear line of sight from early-stage in vitro assays to in vivo therapeutic effects is paramount. This guide provides a framework for correlating the results from the widely used in vitro neutrophil elastase (NE) substrate, MeOSuc-AAPV-pNA, with in vivo data from relevant disease models. By understanding this relationship, researchers can more effectively screen and develop potent NE inhibitors for a range of inflammatory diseases.

Neutrophil elastase is a serine protease implicated in the pathology of numerous inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and cystic fibrosis. The chromogenic substrate MeOSuc-AAPV-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a cornerstone of in vitro research for quantifying NE activity and the potency of its inhibitors. This guide will delve into the methodologies for correlating the in vitro inhibitory concentrations (IC50) derived from MeOSuc-AAPV-pNA assays with meaningful in vivo outcomes in preclinical animal models.

Understanding the In Vitro Assay: The MeOSuc-AAPV-pNA Platform

The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the enzymatic activity of neutrophil elastase. The principle is straightforward: in the presence of NE, the substrate is cleaved, releasing p-nitroanilide, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the NE activity. When screening for inhibitors, the assay is performed in the presence of varying concentrations of a test compound, and the concentration that inhibits 50% of the NE activity (the IC50 value) is determined.

From the Bench to the Model: In Vivo Validation

While the MeOSuc-AAPV-pNA assay is a powerful tool for initial screening, predicting in vivo efficacy requires testing in relevant animal models of NE-driven diseases. A commonly used and well-characterized model is lipopolysaccharide (LPS)-induced acute lung injury in mice. In this model, intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs, characterized by a significant influx of neutrophils and the release of NE.

Correlating the Data: A Comparative Look at Neutrophil Elastase Inhibitors

The ultimate goal is to establish a correlation, even if qualitative, between the in vitro potency of an inhibitor (its IC50 value from the MeOSuc-AAPV-pNA assay) and its in vivo efficacy. The following table summarizes data for several known NE inhibitors, showcasing their in vitro potencies alongside their observed effects in in vivo models.

InhibitorIn Vitro IC50 (nM) with MeOSuc-AAPV-pNA or similar substrateIn Vivo ModelKey In Vivo Efficacy ReadoutsReference
Sivelestat 25.7LPS-induced ALI in rats- Reduced inflammatory cell infiltration- Decreased pulmonary vascular permeability[1]
AZD9668 ~20 (Kᵢ)- Human NE-induced lung hemorrhage in rats- Cigarette smoke-induced inflammation in mice- Prevention of lung hemorrhage- Reduction in BAL neutrophils and IL-1β[2][3]
BAY 85-8501 0.5LPS-induced ALI in rodents- Efficacious in reducing lung inflammation[4][5]
Tricetin 2.3 µM (IC50)Poly (I:C)-induced ALI in mice- Substantially improved lung injury
Flavanones (from Paulownia tomentosa) 2.4 - 74.7 µM (IC50)Not specified in the abstract- Suggested potential for treating airway inflammation[6]

Note: Direct quantitative correlation can be challenging due to factors like pharmacokinetics, bioavailability, and off-target effects of the inhibitors in vivo. However, a general trend of higher in vitro potency leading to better in vivo outcomes is often observed.

Visualizing the Process

To better understand the underlying biology and the experimental workflow, the following diagrams illustrate the neutrophil elastase signaling pathway and a typical workflow for correlating in vitro and in vivo data.

G Neutrophil Elastase Signaling Pathway in Lung Injury LPS LPS Macrophage Alveolar Macrophage LPS->Macrophage Activates Neutrophil Neutrophil Macrophage->Neutrophil Recruits NE Neutrophil Elastase (NE) Neutrophil->NE Releases ECM Extracellular Matrix Degradation NE->ECM Inflammation Pro-inflammatory Cytokine Release NE->Inflammation Inhibitor NE Inhibitor Inhibitor->NE Inhibits LungInjury Acute Lung Injury ECM->LungInjury Inflammation->LungInjury

Caption: Neutrophil elastase signaling in acute lung injury.

G Experimental Workflow for In Vitro to In Vivo Correlation cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Test Compound Library Assay MeOSuc-AAPV-pNA Assay Compound->Assay IC50 Determine IC50 Assay->IC50 LeadCompound Lead Inhibitor IC50->LeadCompound Select Lead Correlation Correlate IC50 with In Vivo Efficacy IC50->Correlation Treatment Administer Inhibitor LeadCompound->Treatment AnimalModel LPS-induced ALI Model AnimalModel->Treatment Analysis Analyze In Vivo Readouts (e.g., BALF Neutrophils, MPO) Treatment->Analysis Analysis->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

Detailed Experimental Protocols

For reproducible and comparable results, adherence to standardized protocols is crucial.

In Vitro: Neutrophil Elastase Inhibition Assay using MeOSuc-AAPV-pNA

Materials:

  • Human Neutrophil Elastase (NE)

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the MeOSuc-AAPV-pNA substrate in DMSO.

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the human neutrophil elastase solution.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 10-30 minutes) at 37°C.

  • Calculate the rate of reaction (V) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo: LPS-Induced Acute Lung Injury in Mice

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Test inhibitor

  • Anesthesia (e.g., isoflurane)

  • Equipment for intratracheal or intranasal administration

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week.

  • Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Administer a solution of LPS (e.g., 1-5 mg/kg) in sterile saline to the lungs via intratracheal or intranasal instillation. A control group should receive sterile saline only.

  • Administer the test inhibitor at a pre-determined dose and route (e.g., intraperitoneal, oral) at a specific time point relative to the LPS challenge (e.g., 1 hour before or after).

  • At a specified time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Collect blood and lung tissue for further analysis.

  • Analyze the BAL fluid for total and differential cell counts (specifically neutrophils).

  • Measure myeloperoxidase (MPO) activity in the lung tissue homogenates as an index of neutrophil infiltration.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates.

  • Evaluate lung histology for evidence of injury, such as alveolar wall thickening, edema, and cellular infiltration.

  • Compare the readouts from the inhibitor-treated group to the LPS-only group to determine the in vivo efficacy.

By systematically applying these in vitro and in vivo methodologies, researchers can build a comprehensive understanding of the therapeutic potential of novel neutrophil elastase inhibitors, ultimately accelerating the development of new treatments for debilitating inflammatory diseases.

References

Navigating the Nuances of Neutrophil Serine Protease Activity: A Comparative Guide to MeOSuc-AAPV-pNA and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory processes and associated diseases, the accurate measurement of neutrophil serine protease activity is paramount. Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate, has long been a tool in this endeavor. However, a clear understanding of its limitations is crucial for robust and reliable data. This guide provides a comprehensive comparison of MeOSuc-AAPV-pNA with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The Central Limitation: A Lack of Specificity

MeOSuc-AAPV-pNA is a substrate for both human neutrophil elastase (HNE) and proteinase 3 (PR3), two key serine proteases released by neutrophils during inflammation.[1] This lack of specificity is the most significant drawback of using MeOSuc-AAPV-pNA in complex biological samples where both enzymes may be present, as it becomes impossible to attribute the observed activity to a single protease. This is a critical consideration in studies where the distinct roles of HNE and PR3 are being investigated.

Performance Comparison: Chromogenic vs. Fluorogenic Substrates

The limitations of MeOSuc-AAPV-pNA extend beyond its specificity. As a chromogenic substrate, it relies on the spectrophotometric detection of p-nitroanilide (pNA) release at 405 nm.[1] While straightforward, this method often suffers from lower sensitivity compared to fluorogenic and other advanced methods.

Fluorogenic substrates, such as MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin) and MeOSuc-AAPV-AFC (7-amino-4-trifluoromethylcoumarin), offer a significant increase in sensitivity, allowing for the detection of lower enzyme concentrations. Furthermore, the development of Fluorescence Resonance Energy Transfer (FRET) substrates has enabled the design of highly specific probes for individual neutrophil serine proteases.

The following table summarizes the kinetic parameters of MeOSuc-AAPV-pNA and its alternatives, highlighting the superior performance of fluorogenic and FRET-based substrates.

SubstrateTarget EnzymeTypeKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
MeOSuc-AAPV-pNA Human Neutrophil ElastaseChromogenic152Not Reported[2]
Proteinase 3ChromogenicHydrolyzedNot Reported[1]
MeOSuc-AAPV-AMC Human Leukocyte ElastaseFluorogenic362Not Reported[3]
Abz-VADCADQ-EDDnp Proteinase 3FRET1.81,100,000[4]
Abz-APEEIMRRQ-EDDnp Human Neutrophil ElastaseFRET2.5840,000[4]

Other Noteworthy Limitations of MeOSuc-AAPV-pNA

Beyond specificity and sensitivity, researchers should be aware of other practical limitations associated with MeOSuc-AAPV-pNA:

  • Solubility: It has low solubility in aqueous buffers, often requiring the use of organic solvents like DMSO, which may interfere with biological assays.[1]

  • Reaction Kinetics: As with many chromogenic substrates, the enzymatic reaction is continuous, and the timing of the reading can significantly impact the results. Stopping the reaction at a precise moment for endpoint assays can be challenging.[5]

  • Interference: The colorimetric signal can be affected by other substances in complex biological samples that absorb light at 405 nm.

Experimental Protocols: A Methodological Overview

To provide a practical context, the following are generalized protocols for measuring neutrophil elastase activity using both MeOSuc-AAPV-pNA and a fluorogenic alternative.

Protocol 1: Neutrophil Elastase Activity Assay using MeOSuc-AAPV-pNA (Chromogenic)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100).

    • Dissolve MeOSuc-AAPV-pNA in DMSO to create a stock solution (e.g., 20 mM). Further dilute in assay buffer to the desired working concentration (e.g., 1 mM).

    • Prepare a purified human neutrophil elastase standard of known concentration.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the enzyme standard or sample to the appropriate wells.

    • Initiate the reaction by adding 50 µL of the MeOSuc-AAPV-pNA working solution to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well.

    • Generate a standard curve by plotting the reaction rate against the concentration of the neutrophil elastase standard.

    • Determine the enzyme concentration in the samples by interpolating their reaction rates on the standard curve.

Protocol 2: Neutrophil Elastase Activity Assay using MeOSuc-AAPV-AMC (Fluorogenic)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0).[6]

    • Dissolve MeOSuc-AAPV-AMC in DMSO to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 100 µM).[6]

    • Prepare a purified human neutrophil elastase standard of known concentration.

  • Assay Procedure:

    • Add 50 µL of the enzyme standard or sample to the appropriate wells of a black 96-well microplate.

    • Initiate the reaction by adding 50 µL of the MeOSuc-AAPV-AMC working solution to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals using a fluorescence microplate reader.[6]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (ΔRFU/min) for each well.

    • Generate a standard curve and determine the enzyme concentration in the samples as described for the chromogenic assay.

Visualizing the Broader Context: Signaling and Experimental Workflow

To better understand the biological relevance and the experimental process, the following diagrams illustrate the inflammatory pathway involving neutrophil elastase and PR3, and a typical experimental workflow for comparing protease substrates.

G Inflammatory Signaling Pathway of Neutrophil Serine Proteases cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Neutrophil Neutrophil Granules Azurophilic Granules Neutrophil->Granules Activation HNE Neutrophil Elastase (HNE) Granules->HNE Degranulation PR3 Proteinase 3 (PR3) Granules->PR3 Degranulation ECM Extracellular Matrix (e.g., elastin, collagen) HNE->ECM Degrades AntiInflammatory Anti-inflammatory Proteins (e.g., Progranulin) HNE->AntiInflammatory Inactivates Inflammation Inflammation HNE->Inflammation Promotes PR3->ECM Degrades PR3->AntiInflammatory Inactivates PR3->Inflammation Promotes TissueDamage Tissue Damage ECM->TissueDamage AntiInflammatory->Inflammation Inhibits

Caption: Role of HNE and PR3 in inflammation.

G Experimental Workflow for Substrate Comparison start Start: Purified Enzyme (HNE or PR3) and Biological Sample substrate_prep Prepare Substrates: - MeOSuc-AAPV-pNA - MeOSuc-AAPV-AMC - FRET Substrate start->substrate_prep assay_setup Set up parallel assays in 96-well plates start->assay_setup substrate_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure signal over time: - Absorbance (405 nm) - Fluorescence (Ex/Em) incubation->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine Km and kcat/Km measurement->data_analysis comparison Compare: - Specificity - Sensitivity - Kinetic parameters data_analysis->comparison conclusion Conclusion: Select optimal substrate for the research question comparison->conclusion

Caption: Workflow for comparing protease substrates.

Conclusion: Making an Informed Choice

While MeOSuc-AAPV-pNA can be a cost-effective tool for preliminary or general protease activity screening, its inherent limitations, particularly its lack of specificity and lower sensitivity, necessitate careful consideration. For research that aims to dissect the individual contributions of neutrophil elastase and proteinase 3 in biological processes or for the development of specific inhibitors, the use of highly specific fluorogenic or FRET-based substrates is strongly recommended. By understanding the performance characteristics of each available tool, researchers can ensure the generation of accurate, reproducible, and meaningful data in the complex field of inflammation research.

References

A Researcher's Guide to Elastase Assays: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for advancing studies in inflammatory diseases, pancreatitis, and lung disorders. Choosing the right assay method from a variety of available options is a critical decision that impacts experimental outcomes, budget, and time. This guide provides a comprehensive comparison of the most common elastase assay methods: Enzyme-Linked Immunosorbent Assay (ELISA), colorimetric assays, and fluorometric assays, with a focus on their cost-benefit profiles and supporting experimental data.

This guide delves into the principles, performance characteristics, and protocols of each method to aid in selecting the most appropriate assay for your research needs.

At a Glance: Comparison of Elastase Assay Methods

FeatureELISAColorimetric AssayFluorometric Assay
Principle Antigen-antibody interactionEnzymatic cleavage of a chromogenic substrateEnzymatic cleavage of a fluorogenic substrate
Primary Measurement Elastase concentrationElastase activityElastase activity
Sensitivity High (pg/mL to ng/mL range)ModerateVery High (sub-nanomolar)
Specificity High (antibody-dependent)Moderate to High (substrate-dependent)High (substrate-dependent)
Cost Moderate to HighLow to ModerateHigh
Time per Assay Longer (multiple incubation steps)Shorter (typically < 1 hour)Shorter (real-time or endpoint)
Throughput High (96-well and 384-well plates)HighHigh
Equipment Microplate readerSpectrophotometer or microplate readerFluorometer or fluorescent microplate reader

In-Depth Analysis of Elastase Assay Methods

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique to quantify the concentration of an antigen (in this case, elastase) in a sample. The sandwich ELISA is the most common format for elastase detection.

Workflow of a Typical Sandwich ELISA:

cluster_0 ELISA Workflow Plate Coating Plate pre-coated with capture antibody Sample Incubation Elastase in sample binds to capture antibody Plate Coating->Sample Incubation Add Sample Detection Antibody Biotinylated detection antibody binds to elastase Sample Incubation->Detection Antibody Add Biotinylated Antibody Enzyme Conjugate Streptavidin-HRP binds to biotin Detection Antibody->Enzyme Conjugate Add Streptavidin-HRP Substrate Addition TMB substrate added Enzyme Conjugate->Substrate Addition Add TMB Substrate Color Development HRP catalyzes TMB oxidation, producing color Substrate Addition->Color Development Incubate Stop Reaction Acid stops the reaction Color Development->Stop Reaction Add Stop Solution Read Absorbance Measure absorbance Stop Reaction->Read Absorbance Measure at 450 nm

Figure 1. Workflow of a sandwich ELISA for elastase detection.

Performance Data:

Elastase TypeSample TypeSensitivityAssay Range
Human Neutrophil ElastaseSerum, Plasma, Cell Culture Supernates<50 pg/mL - 0.188 ng/mL[1][2]0.313 - 20 ng/mL[2]
Human Pancreatic Elastase-1 (fecal)Stool->200 µg/g (Normal)[3]

Cost-Benefit Analysis:

  • Benefits: High sensitivity and specificity make ELISAs ideal for detecting low concentrations of elastase. They are also well-suited for high-throughput screening. The availability of commercial kits simplifies the workflow and ensures consistency.[4]

  • Costs: ELISA kits can be more expensive than colorimetric assay reagents. The multi-step protocol results in a longer assay time.

Colorimetric Assays

Colorimetric assays measure elastase activity based on the cleavage of a chromogenic substrate. A common substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide, which releases the yellow-colored p-nitroaniline upon cleavage by elastase.

Workflow of a Typical Colorimetric Elastase Assay:

cluster_1 Colorimetric Assay Workflow Prepare Reagents Prepare Buffer, Substrate, and Sample Mix and Incubate Elastase cleaves substrate, releasing p-nitroaniline (yellow) Prepare Reagents->Mix and Incubate Add Sample & Substrate Measure Absorbance Measure absorbance over time Mix and Incubate->Measure Absorbance Read at 410 nm cluster_2 FRET Assay Workflow Prepare Reagents Prepare Buffer, FRET Substrate, and Sample Mix and Incubate Elastase cleaves substrate, separating fluorophore and quencher Prepare Reagents->Mix and Incubate Add Sample & FRET Substrate Measure Fluorescence Measure fluorescence increase over time Mix and Incubate->Measure Fluorescence Ex/Em appropriate for fluorophore cluster_3 Neutrophil Elastase Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Cleavage and Activation PLC Phospholipase C PAR2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation MAPK->Inflammation cluster_4 Pancreatic Elastase Activation Proelastase Proelastase (inactive) Elastase Elastase (active) Proelastase->Elastase Cleavage by Trypsin in Duodenum Trypsin Trypsin ProteinDigestion Protein Digestion Elastase->ProteinDigestion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meosuc-aapm-pna
Reactant of Route 2
Reactant of Route 2
Meosuc-aapm-pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.